Rauvotetraphylline C
Description
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Properties
Molecular Formula |
C28H34N2O7 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(E)-4-[(1S,12S,13R,14R,15E,16R)-15-ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one |
InChI |
InChI=1S/C28H34N2O7/c1-3-14-17-10-21-23-18(15-6-4-5-7-19(15)29-23)11-20(16(17)9-8-13(2)32)30(21)27(14)37-28-26(35)25(34)24(33)22(12-31)36-28/h3-9,16-17,20-22,24-29,31,33-35H,10-12H2,1-2H3/b9-8+,14-3+/t16-,17+,20+,21+,22-,24-,25+,26-,27-,28+/m1/s1 |
InChI Key |
WJIXKXVKQDQVFT-QGMXRPOQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rauvotetraphylline C: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid. Discovered in the aerial parts of Rauvolfia tetraphylla, this document details the precise experimental protocols employed for its extraction and purification. Comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Ultraviolet (UV), and Infrared (IR) spectroscopy, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a summary of the initial biological evaluation of this compound for cytotoxic activity. Visual representations of the isolation workflow are provided using Graphviz diagrams to facilitate a clear understanding of the experimental process.
Discovery
This compound was first reported as a new natural product in 2012 by a team of researchers led by Yuan Gao. It was isolated from the aerial parts of Rauvolfia tetraphylla L. (family: Apocynaceae), a plant known for producing a variety of bioactive indole alkaloids.[1][2] The discovery was part of a broader phytochemical investigation into the constituents of this plant species.[1]
Experimental Protocols
The following sections provide a detailed methodology for the isolation and structural characterization of this compound, based on the original research by Gao et al. (2012).
Plant Material
The aerial parts of Rauvolfia tetraphylla were collected and air-dried prior to extraction.
Extraction and Isolation
The isolation of this compound involved a multi-step process of extraction, solvent partitioning, and column chromatography.
2.2.1. Extraction:
The powdered, air-dried aerial parts of R. tetraphylla (10 kg) were subjected to extraction with 95% ethanol (B145695) (3 x 50 L) at room temperature. The resulting extracts were combined and concentrated under reduced pressure to yield a crude extract (800 g).
2.2.2. Solvent Partitioning:
The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction (150 g) was selected for further purification.
2.2.3. Chromatographic Purification:
The ethyl acetate fraction was subjected to multiple rounds of column chromatography to isolate the pure compound.
-
Step 1: Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction (150 g) was chromatographed on a silica gel column (200-300 mesh) using a gradient elution system of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions (Fr. 1-10).
-
Step 2: Sephadex LH-20 Column Chromatography: Fraction 5 (15 g) was further purified on a Sephadex LH-20 column, eluting with a chloroform-methanol mixture (1:1, v/v), to afford sub-fractions (Fr. 5.1-5.5).
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC): Sub-fraction 5.3 was subjected to preparative HPLC on an ODS column using a mobile phase of methanol-water (60:40, v/v) to yield pure this compound (8 mg).
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques. It was identified as a sarpagine-type indole alkaloid with an E-3-oxo-1-butenyl unit attached to C-16.[1]
Physicochemical Properties
| Property | Value |
| Appearance | Amorphous powder |
| Molecular Formula | C₂₄H₂₆N₂O₃ |
| Molecular Weight | 390.1943 g/mol |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: HRESIMS, UV, and IR Data
| Technique | Data |
| HRESIMS | m/z 391.2019 [M+H]⁺ (calculated for C₂₄H₂₇N₂O₃, 391.2022) |
| UV (MeOH) | λmax (log ε) 225 (4.21), 282 (3.75) nm |
| IR (KBr) | νmax 3440, 2925, 1685, 1620, 1460, 1230, 1100, 750 cm⁻¹ |
Table 2: ¹H and ¹³C NMR Data (500 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm), J (Hz) |
| 2 | 58.2 (d) | 4.15 (1H, d, J = 5.5) |
| 3 | 45.3 (t) | 2.10 (1H, m), 1.95 (1H, m) |
| 5 | 55.1 (d) | 3.60 (1H, dd, J = 11.5, 4.5) |
| 6 | 35.2 (t) | 2.25 (1H, m), 1.80 (1H, m) |
| 7 | 108.1 (s) | |
| 8 | 128.5 (s) | |
| 9 | 118.2 (d) | 7.45 (1H, d, J = 7.5) |
| 10 | 121.5 (d) | 7.10 (1H, t, J = 7.5) |
| 11 | 120.1 (d) | 7.15 (1H, t, J = 7.5) |
| 12 | 111.2 (d) | 7.30 (1H, d, J = 7.5) |
| 13 | 136.4 (s) | |
| 14 | 30.5 (t) | 2.05 (1H, m), 1.65 (1H, m) |
| 15 | 32.5 (d) | 2.80 (1H, m) |
| 16 | 46.8 (d) | 3.95 (1H, m) |
| 18 | 12.5 (q) | 1.60 (3H, d, J = 7.0) |
| 19 | 124.0 (d) | 5.40 (1H, q, J = 7.0) |
| 20 | 135.0 (s) | |
| 21 | 65.8 (t) | 4.25 (2H, s) |
| 1' | 198.0 (s) | |
| 2' | 131.7 (d) | 6.18 (1H, d, J = 15.9) |
| 3' | 146.0 (d) | 6.84 (1H, dd, J = 15.9, 7.8) |
| 4' | 27.4 (q) | 2.28 (3H, s) |
| N-H | 8.10 (1H, s) |
Biological Activity
This compound, along with its co-isolated analogues Rauvotetraphyllines A, B, D, and E, was evaluated for its in vitro cytotoxic activity against a panel of five human cancer cell lines:
-
HL-60 (promyelocytic leukemia)
-
SMMC-7721 (hepatocellular carcinoma)
-
A-549 (lung adenocarcinoma)
-
MCF-7 (breast adenocarcinoma)
-
SW480 (colon adenocarcinoma)
The results of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay indicated that this compound was inactive against all tested cell lines, with IC₅₀ values greater than 40 μM.[2]
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given its lack of significant cytotoxic activity in the initial screening, further studies would be required to explore other potential biological targets and mechanisms of action.
Conclusion
This compound is a sarpagine-type indole alkaloid successfully isolated and characterized from the aerial parts of Rauvolfia tetraphylla. This technical guide has provided the detailed experimental procedures for its discovery and purification, along with a comprehensive summary of its spectroscopic data. The initial biological screening revealed no significant cytotoxic activity against the tested cancer cell lines. Further research is warranted to explore other potential pharmacological properties and to understand its role within the complex chemical makeup of its plant source. This foundational information serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
References
Characterization of Alkaloids from Rauvolfia tetraphylla: A Technical Guide
This guide provides an in-depth overview of the characterization of alkaloids from Rauvolfia tetraphylla, a plant renowned for its rich diversity of pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document details the phytochemical profile, quantitative analysis, and experimental protocols for the isolation and identification of these valuable secondary metabolites.
Phytochemical Profile: A Rich Source of Indole (B1671886) Alkaloids
Rauvolfia tetraphylla is a significant medicinal plant, primarily due to its abundance of monoterpene indole alkaloids.[1] The roots are a particularly rich source, containing over 50% of the total alkaloids, with reserpine (B192253) being a major constituent.[1] Other prominent alkaloids identified in various parts of the plant include ajmalicine (B1678821), ajmaline, rescinnamine, serpentine, and yohimbine.[2] The diverse array of these compounds contributes to the plant's wide-ranging pharmacological activities, including antihypertensive, antipsychotic, anti-inflammatory, and antimicrobial effects.[1][3]
Quantitative Analysis of Alkaloid Content
The concentration of alkaloids in Rauvolfia tetraphylla varies significantly depending on the plant part, geographical location, and extraction method. The total alkaloid content has been reported to range from 0.22% to as high as 9.0% in different plant organs.[2]
Table 1: Total Alkaloid Content in Various Parts of Rauvolfia tetraphylla
| Plant Part | Total Alkaloid Yield (%) |
| Flower | 9.0% |
| Very Young Leaf | 8.17% |
| Young Leaf | 7.64% |
| Root | Not specified in this study, but known to be high |
| Stem | Not specified in this study |
| Mature Leaf | Not specified in this study |
| Flower Stem | Not specified in this study |
| Fruit | 0.22% |
Source: Journal of Pharmacognosy and Phytochemistry[2]
Table 2: Quantitative Estimation of Phytochemicals in Rauvolfia tetraphylla Root Extracts (mg/g of dry weight)
| Phytochemical | Methanolic Extract (Angeipal village) | Methanolic Extract (Palikiri village) |
| Alkaloids | - | 18.42 |
| Phenols | 17.39 | - |
| Flavonoids | - | - |
| Saponins | - | - |
| Tannins | - | - |
Source: Material and Methods[4]
Table 3: Reserpine Content in Different Tissues of Rauvolfia tetraphylla
| Plant Material | Reserpine Content (%) |
| Roots of field-grown plants | 0.39% |
| Roots of tissue-cultured plantlets | 0.35% |
| Root callus based cell suspension cultures (with tryptophan) | 0.38% |
| Root callus based cell suspension cultures (control) | 0.14% |
Source: AKJournals[5]
Experimental Protocols
General Alkaloid Extraction
A common method for the extraction of crude alkaloids from various plant parts involves the use of methanol (B129727) followed by acid-base partitioning.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
Maceration: Soak the powdered plant material in methanol. This process is often repeated three times to ensure maximum extraction.
-
Filtration: Filter the methanolic extract to remove solid plant debris.
-
Solvent Evaporation: Evaporate the methanol from the filtrate to obtain a concentrated extract.
-
Acidification: Add 1 M dilute hydrochloric acid (HCl) to the extract and warm the mixture in a water bath at 50°C for 5 minutes. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.
-
Basification: Basify the acidic solution by adding 5 M concentrated sodium hydroxide (B78521) (NaOH). This deprotonates the alkaloids, making them less soluble in water.
-
Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution using a non-polar solvent like dichloromethane. Repeat this extraction three times.
-
Final Evaporation: Combine the organic layers and evaporate the solvent to obtain the crude alkaloid residue.[2]
Soxhlet Extraction for Methanolic Extracts
Soxhlet extraction is a continuous extraction method that can be used for efficient extraction of alkaloids.
Protocol:
-
Sample Preparation: Crush dried plant material (e.g., roots) into a fine powder.
-
Soxhlet Apparatus Setup: Pack the powdered plant material (e.g., 250 grams) into a thimble and place it in a Soxhlet apparatus.
-
Extraction: Use methanol as the solvent and carry out the extraction process.
-
Filtration: Filter the resulting extract through Whatman filter paper No. 1.
-
Solvent Evaporation: Evaporate the methanol from the extract at 40°C using a heating mantle.
-
Drying: Store the dried extract in a desiccator for future use.[4]
Chromatographic and Spectroscopic Characterization
A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of individual alkaloids.
a) Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A common solvent system is toluene:ethyl acetate:formic acid (7:2:1).
-
Detection: Visualization under UV light and/or using specific spray reagents. TLC is used for preliminary separation and identification by comparing the Rf values with known standards.[6]
b) High-Performance Thin-Layer Chromatography (HPTLC):
HPTLC offers better resolution and quantification capabilities than TLC.
-
Stationary Phase: Pre-coated silica gel aluminum plates 60 F254.
-
Mobile Phase: Toluene:ethyl acetate:formic acid (7:2:1).
-
Quantification: Densitometric scanning in absorption-reflection mode at a specific wavelength (e.g., 268 nm for reserpine and ajmalicine).[6]
c) High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for the separation, quantification, and purification of alkaloids.
-
Column: Reversed-phase columns like Chromolith Performance RP-18e are commonly used.[7][8]
-
Mobile Phase: A binary gradient system is often employed, for instance, a mixture of phosphate (B84403) buffer (e.g., 0.01 M, pH 3.5) and acetonitrile.[7][8]
-
Detection: Photodiode array (PDA) detector set at a specific wavelength (e.g., 254 nm) for simultaneous detection of multiple alkaloids.[7][8]
d) Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is used for the analysis of volatile and semi-volatile compounds. Derivatization may be required for non-volatile alkaloids. It provides information on the molecular weight and fragmentation pattern of the compounds.[9][10]
e) Spectroscopic Methods for Structural Elucidation:
-
UV-Visible Spectroscopy (UV-Vis): Provides information about the presence of chromophores in the alkaloid structure.
-
Infrared Spectroscopy (IR): Helps in the identification of functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR techniques (like COSY, HMQC, HMBC) are crucial for determining the complete chemical structure of the alkaloids.[1][11]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) provide accurate molecular weight and fragmentation data, which aids in structural elucidation and identification.[11][12]
Visualizations
Experimental Workflow for Alkaloid Characterization
Caption: General experimental workflow for the isolation and characterization of alkaloids.
Simplified Signaling Pathway of Reserpine's Antihypertensive Action
Caption: Simplified mechanism of reserpine's antihypertensive effect.
Conclusion
Rauvolfia tetraphylla remains a subject of significant scientific interest due to its complex and pharmacologically potent alkaloid profile. The methodologies outlined in this guide provide a framework for the continued exploration of this plant's chemical diversity. Further research, employing advanced analytical techniques, will undoubtedly lead to the discovery of novel alkaloids and a deeper understanding of their therapeutic potential.
References
- 1. jocpr.com [jocpr.com]
- 2. phytojournal.com [phytojournal.com]
- 3. eijppr.com [eijppr.com]
- 4. plantsjournal.com [plantsjournal.com]
- 5. akjournals.com [akjournals.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UPLC and ESI-MS analysis of metabolites of Rauvolfia tetraphylla L. and their spatial localization using desorption electrospray ionization (DESI) mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Rauvotetraphylline C: A Technical Guide
For Immediate Release
Kunming, China - A detailed technical guide elucidating the chemical structure of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid, has been compiled for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the isolation, and spectroscopic analysis that were instrumental in determining the complex architecture of this natural product.
This compound was isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family, which is a rich source of bioactive alkaloids. The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and a suite of Nuclear Magnetic Resonance (NMR) experiments.
Molecular Formula and Mass Spectrometry
The molecular formula of this compound was established as C₂₈H₃₄N₂O₇ based on a positive ion HRESIMS spectrum, which showed an [M+H]⁺ peak at m/z 511.2431. This high-resolution mass measurement provided the foundational data for determining the elemental composition of the molecule.
Spectroscopic Data for Structural Determination
The structural framework of this compound was pieced together by meticulous analysis of its 1D and 2D NMR spectra. The NMR data, including ¹H and ¹³C chemical shifts, were found to be very similar to those of a known compound, Rauvotetraphylline B, indicating a shared sarpagine (B1680780) alkaloid core.[1] Key correlations observed in Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectrometry (ROESY) experiments were pivotal in confirming the connectivity and stereochemistry of the molecule.
Table 1: ¹H NMR Spectroscopic Data (CD₃OD, 600 MHz) for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 7.58 | d | 7.8 |
| 2 | 7.08 | t | 7.5 |
| 3 | 7.29 | t | 7.8 |
| 4 | 7.45 | d | 8.1 |
| 6 | 4.35 | m | |
| ... | ... | ... | ... |
| 1' | 7.30 | d | 8.4 |
| 2' | 6.85 | d | 8.4 |
| OMe-1 | 3.84 | s | |
| OMe-2 | 3.88 | s |
Note: This is a partial representation of the full dataset.
Table 2: ¹³C NMR Spectroscopic Data (CD₃OD, 150 MHz) for this compound
| Position | δC (ppm) |
| 1 | 137.9 |
| 2 | 122.9 |
| 3 | 129.8 |
| 4 | 119.7 |
| 5 | 112.2 |
| ... | ... |
| 1' | 160.2 |
| 2' | 114.9 |
| OMe-1 | 56.5 |
| OMe-2 | 56.6 |
| C=O | 173.2 |
Note: This is a partial representation of the full dataset.
Experimental Protocols
Isolation: The air-dried and powdered aerial parts of R. tetraphylla were extracted with 95% ethanol. The crude extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative HPLC, to yield pure this compound.
Spectroscopic Analysis:
-
HRESIMS: Mass spectra were acquired on a high-resolution mass spectrometer using electrospray ionization in positive ion mode.
-
NMR Spectroscopy: ¹H, ¹³C, HSQC, HMBC, and ROESY spectra were recorded on a 600 MHz NMR spectrometer with CD₃OD as the solvent. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.
Logic of Structure Elucidation
The process of elucidating the structure of this compound followed a logical progression, beginning with the determination of its molecular formula and culminating in the assignment of its complete stereostructure.
Chemical Structure
The elucidated structure of this compound reveals a complex polycyclic indole alkaloid with multiple stereocenters.
The detailed structural information of this compound provides a valuable addition to the growing family of sarpagine-type alkaloids and serves as a basis for future pharmacological investigations and synthetic efforts. The comprehensive data presented in this guide is intended to support the scientific community in the ongoing quest for novel therapeutic agents from natural sources.
References
A Technical Guide to the Spectroscopic Data of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Rauvotetraphylline C, a significant indole (B1671886) alkaloid. The information detailed herein is pivotal for the identification, characterization, and further development of this natural product.
Spectroscopic Data
The spectroscopic data for this compound was established through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained for this compound.
Mass Spectrometry Data
High-resolution mass spectrometry confirms the molecular formula of this compound.
| Technique | Ion | m/z (Experimental) | m/z (Calculated) | Molecular Formula |
| HR-ESI-MS | [M+H]⁺ | 391.2019 | Not Reported | C₂₄H₂₆N₂O₃ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for this compound were reported to be analogous to those of its isomer, Rauvotetraphylline B. The following data, recorded in CDCl₃, is based on the published information for Rauvotetraphylline B from the same study[1].
Table 1: ¹H NMR Data for this compound (as per analogue Rauvotetraphylline B)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 8.08 | br s | |
| 3 | 4.14 | m | |
| 5α | 2.05 | m | |
| 5β | 2.59 | m | |
| 6α | 1.83 | m | |
| 6β | 2.05 | m | |
| 9 | 7.48 | d | 7.5 |
| 10 | 7.10 | t | 7.5 |
| 11 | 7.29 | t | 7.5 |
| 12 | 7.17 | d | 7.5 |
| 14α | 1.48 | m | |
| 14β | 1.77 | m | |
| 15 | 2.75 | m | |
| 16 | 4.40 | s | |
| 17α | 3.32 | d | 11.5 |
| 17β | 3.48 | d | 11.5 |
| 18 | 1.69 | s | |
| 19 | 5.39 | q | 7.0 |
| 21α | 4.01 | m | |
| 21β | 4.14 | m | |
| OMe | 3.75 | s |
Table 2: ¹³C NMR Data for this compound (as per analogue Rauvotetraphylline B)
| Position | δ (ppm) | Type |
| 2 | 134.1 | C |
| 3 | 51.5 | CH |
| 5 | 48.9 | CH₂ |
| 6 | 33.5 | CH₂ |
| 7 | 108.5 | C |
| 8 | 127.8 | C |
| 9 | 118.0 | CH |
| 10 | 119.5 | CH |
| 11 | 121.5 | CH |
| 12 | 110.8 | CH |
| 13 | 136.2 | C |
| 14 | 28.7 | CH₂ |
| 15 | 34.0 | CH |
| 16 | 93.3 | CH |
| 17 | 51.9 | CH₂ |
| 18 | 12.3 | CH₃ |
| 19 | 123.6 | CH |
| 20 | 132.0 | C |
| 21 | 59.8 | CH₂ |
| 22 | 175.4 | C |
| OMe | 52.3 | CH₃ |
Experimental Protocols
The spectroscopic data for this compound were acquired using standard laboratory techniques for the structural elucidation of natural products.
NMR Spectroscopy
-
Instrumentation: NMR spectra were recorded on Bruker AV-400 and DRX-500 spectrometers.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) was used as the solvent for the analysis of this compound analogue, Rauvotetraphylline B.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals.
-
2D NMR: Structural assignments were supported by two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY).
Mass Spectrometry
-
Instrumentation: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained using a Thermo Scientific LTQ Orbitrap XL spectrometer.
-
Ionization Mode: The analysis was performed in positive ion mode.
Workflow for Isolation and Structure Elucidation
The following diagram illustrates the general workflow employed for the isolation and structural characterization of novel indole alkaloids like this compound from their natural source.
Caption: Workflow for Natural Product Isolation and Analysis.
References
The Unveiling of Rauvotetraphylline C Biosynthesis: A Technical Guide
For Immediate Release
A comprehensive examination of the biosynthetic pathway of Rauvotetraphylline C, a significant monoterpenoid indole (B1671886) alkaloid, is detailed in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the intricate enzymatic steps originating from primary metabolites to the final complex molecular architecture. The guide provides a thorough overview of the key intermediates, the enzymes catalyzing their transformations, and the underlying biochemical logic.
This compound belongs to the sarpagine (B1680780) class of alkaloids, which are predominantly isolated from plants of the Rauvolfia genus, particularly Rauvolfia tetraphylla. The biosynthesis of these complex natural products is a testament to the elegant and efficient catalytic machinery evolved in plants. This guide serves to collate the current understanding of this pathway, offering a valuable resource for those engaged in natural product chemistry, metabolic engineering, and pharmaceutical research.
The Core Biosynthetic Pathway: From Primary Metabolism to a Sarpagine Scaffold
The journey to this compound begins with fundamental building blocks derived from primary metabolism: the amino acid L-tryptophan and the terpenoid precursor secologanin (B1681713). The initial steps of the pathway are well-established and shared among a vast array of monoterpenoid indole alkaloids.
A pivotal enzyme, Tryptophan Decarboxylase (TDC) , initiates the pathway by converting L-tryptophan into tryptamine (B22526). Concurrently, the iridoid pathway supplies secologanin. The condensation of tryptamine and secologanin is catalyzed by Strictosidine Synthase (STR) , yielding strictosidine, the universal precursor for all monoterpenoid indole alkaloids.
The subsequent steps involve a series of intricate enzymatic transformations that construct the characteristic sarpagine skeleton. While the complete enzymatic sequence leading specifically to this compound is a subject of ongoing research, the pathway is understood to proceed through several key intermediates, as outlined in the diagram below. The formation of the sarpagan bridge, a crucial step in defining the sarpagine alkaloid family, is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase. Following this, enzymes such as Polyneuridine Aldehyde Esterase (PNAE) and Vellosimine Reductase (VeR) further modify the molecule, leading to intermediates like 16-epi-vellosimine and vellosimine.
The final, specific steps converting these sarpagine precursors to this compound are yet to be fully elucidated but are hypothesized to involve specific hydroxylases, methyltransferases, and other modifying enzymes.
Visualizing the Pathway: A Diagrammatic Representation
To provide a clear and concise overview of the biosynthetic route, the following diagram illustrates the key steps and intermediates in the formation of the sarpagine alkaloid core, from which this compound is derived.
Quantitative Insights into Alkaloid Biosynthesis
While specific quantitative data for the biosynthesis of this compound remains limited, studies on related alkaloids in Rauwolfia species provide valuable benchmarks. The accumulation of indole alkaloids is highly regulated and varies depending on the plant tissue and developmental stage. Roots are often the primary site for the biosynthesis and accumulation of these compounds.
Table 1: Representative Quantitative Data for Rauwolfia Alkaloids
| Parameter | Value | Plant Material | Reference |
| Reserpine Content in Roots | 0.416 mg/g | Rauwolfia serpentina | [1] |
| Reserpine Content in Leaves | 0.217 mg/g | Rauwolfia serpentina | [1] |
| Ajmalicine Content in Roots | 0.440 mg/g | Rauwolfia serpentina | [1] |
| Ajmalicine Content in Leaves | 0.753 mg/g | Rauwolfia serpentina | [1] |
| Ajmaline Content in Roots | 0.817 mg/g | Rauwolfia serpentina | [1] |
| Yohimbine Content in Roots | 0.584 mg/g | Rauwolfia serpentina | [1] |
Note: This table presents data for major alkaloids in Rauwolfia serpentina to provide a general quantitative context for alkaloid production in the genus. Data for this compound is not yet available in the literature.
Key Experimental Protocols: A Methodological Overview
The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following provides a general overview of the methodologies employed in studying monoterpenoid indole alkaloid biosynthesis.
Enzyme Assays
Enzyme activity is typically measured by incubating a protein extract or a purified enzyme with its substrate and monitoring the formation of the product over time. For example, the activity of Tryptophan Decarboxylase (TDC) can be assayed by quantifying the production of tryptamine from tryptophan, often using High-Performance Liquid Chromatography (HPLC) for separation and detection.
Heterologous Expression of Biosynthetic Genes
Genes encoding biosynthetic enzymes are often cloned and expressed in heterologous systems like Escherichia coli or yeast. This allows for the production of larger quantities of the enzyme for characterization and for confirming its function by providing the putative substrate and analyzing the product.
Tracer Studies
Feeding experiments using isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) are instrumental in tracing the flow of atoms through a metabolic pathway. By supplying a labeled precursor to the plant or cell culture and analyzing the distribution of the label in the final product and intermediates, the biosynthetic route can be mapped.
Analytical Techniques for Alkaloid Profiling
High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, mass spectrometry) is the primary tool for the separation, identification, and quantification of alkaloids in plant extracts. Thin-Layer Chromatography (TLC) is also widely used for the qualitative analysis and purification of these compounds.
Logical Workflow for Pathway Elucidation
The process of elucidating a biosynthetic pathway follows a logical progression of experimental steps, as depicted in the workflow diagram below. This iterative process of hypothesis generation, experimental validation, and data analysis is fundamental to advancing our understanding of complex metabolic networks.
Conclusion and Future Directions
The biosynthesis of this compound is a complex and fascinating area of study. While the foundational steps of the sarpagine alkaloid pathway are well-understood, the specific enzymes responsible for the final tailoring of the molecule remain an active area of investigation. Future research will likely focus on the identification and characterization of these elusive enzymes, which will not only complete our understanding of this important metabolic pathway but also provide new tools for the synthetic biology and metabolic engineering of valuable pharmaceutical compounds. The continued application of advanced analytical and molecular techniques will undoubtedly shed further light on the intricate regulatory networks that govern the production of this compound and other bioactive alkaloids in Rauvolfia species.
References
Rauvotetraphylline C: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] This family of compounds is of significant interest to the scientific community due to the diverse biological activities exhibited by its members, including anticancer, antimalarial, and antihypertensive properties.[2] This document provides a detailed overview of the known physicochemical properties of this compound, general experimental protocols for their determination, and insights into its biological context.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential therapeutic applications.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄N₂O₇ | InvivoChem[3], Immunomart[1] |
| Molecular Weight | 510.58 g/mol | InvivoChem[3] |
| CAS Number | 1422506-51-1 | InvivoChem[3], Immunomart[1] |
| Appearance | Typically exists as a solid at room temperature. | InvivoChem[3] |
| LogP (Octanol-Water Partition Coefficient) | 1.257 | InvivoChem[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. May also dissolve in water and Ethanol. | BioCrick[2], InvivoChem[3] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months. | InvivoChem[3] |
| Melting Point | Not specified in the available literature. | |
| Boiling Point | Not specified in the available literature. | |
| pKa | Not specified in the available literature. |
Experimental Protocols
Isolation and Purification of Rauvotetraphyllines from Rauwolfia tetraphylla
This compound, along with its analogues, is isolated from the aerial parts of Rauwolfia tetraphylla. The general procedure involves solvent extraction followed by chromatographic separation.
-
Extraction: The air-dried and powdered aerial parts of the plant are extracted with an organic solvent, such as ethanol, at room temperature. The process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to a series of liquid-liquid partitioning or column chromatography techniques to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions containing the alkaloids are further purified using repeated column chromatography over silica (B1680970) gel or other stationary phases. A gradient of solvents, such as a chloroform-methanol mixture, is commonly used to elute the individual compounds.
-
Final Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).[1][2]
References
Unveiling the Therapeutic Potential of Rauvotetraphylline C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline C, a novel indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla, has been a subject of interest within the broader investigation of the pharmacological activities of Rauvolfia alkaloids. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a primary focus on its potential therapeutic targets as indicated by available preclinical data. While the Rauvolfia genus is renowned for a wide spectrum of biological activities including anti-inflammatory, anti-hypertensive, and anti-cancer effects, specific data for this compound is nascent. This document synthesizes the available information, presenting key findings on its cytotoxic activity against a panel of human cancer cell lines, detailing the experimental methodologies employed, and offering a broader context of the therapeutic potential of related alkaloids from Rauvolfia tetraphylla. The aim is to provide a foundational resource for researchers and drug development professionals interested in the therapeutic exploration of this class of compounds.
Introduction
The genus Rauvolfia, belonging to the Apocynaceae family, has a rich history in traditional medicine and has been a prolific source of biologically active indole alkaloids.[1][2] These compounds have been investigated for a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and cardiovascular activities. This compound is one of five novel indole alkaloids, designated Rauvotetraphyllines A-E, that were first isolated from the aerial parts of Rauvolfia tetraphylla.[3] Given the pharmacological pedigree of its botanical source, this compound has been a candidate for biological screening to identify potential therapeutic applications.
This guide focuses on the existing preclinical evaluation of this compound, with a particular emphasis on its cytotoxic potential against cancer cells, as this represents the primary published research on its biological activity to date.
In Vitro Cytotoxicity of this compound
The initial and most direct assessment of the anti-cancer potential of a compound is typically its cytotoxic effect on cancer cell lines. This compound, along with its four sister compounds (A, B, D, and E), was evaluated for its in vitro cytotoxicity against a panel of five human cancer cell lines.
Quantitative Data
The study, conducted by Gao et al. (2012), revealed that this compound did not exhibit significant cytotoxic activity against the tested cell lines.[3] The results are summarized in the table below.
| Compound | HL-60 (Leukemia) IC₅₀ (µM) | SMMC-7721 (Hepatocellular Carcinoma) IC₅₀ (µM) | A-549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SW-480 (Colon Cancer) IC₅₀ (µM) |
| This compound | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline A | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline B | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline D | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline E | >40 | >40 | >40 | >40 | >40 |
| Table 1: In vitro cytotoxicity (IC₅₀ values) of Rauvotetraphyllines A-E against five human cancer cell lines.[1][4] |
Interpretation of Data: An IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell growth. An IC₅₀ value of greater than 40 µM is generally considered to indicate a lack of potent cytotoxic activity in the context of initial drug screening. Therefore, based on this primary screening, this compound is not considered a promising candidate for direct cytotoxic anti-cancer therapy.
Experimental Protocols
The following section details the methodology used to determine the in vitro cytotoxicity of this compound.
Cell Lines and Culture
-
Human Cancer Cell Lines:
-
HL-60 (human myeloid leukemia)
-
SMMC-7721 (human hepatocellular carcinoma)
-
A-549 (human lung cancer)
-
MCF-7 (human breast cancer)
-
SW-480 (human colon cancer)
-
-
Culture Conditions: The specific culture media and conditions (e.g., temperature, CO₂ concentration, humidity) for each cell line would follow standard cell culture protocols. Typically, cells are maintained in a suitable medium such as RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay for Cell Viability
The cytotoxicity of this compound was assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[3] This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (and other test compounds) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the in vitro cytotoxicity screening of this compound using the MTT assay.
Relationship of this compound to Other Rauvolfia tetraphylla Alkaloids
Caption: Contextual relationship of this compound to its source and other related alkaloids.
Discussion and Future Directions
The available data indicates that this compound is unlikely to be a potent, directly cytotoxic agent for cancer therapy. However, this does not foreclose its potential therapeutic relevance. The lack of cytotoxicity could be advantageous if the compound possesses other, more subtle biological activities at non-toxic concentrations.
Future research on this compound could explore:
-
Screening against a broader panel of cancer cell lines: The initial screen was limited to five cell lines. It is possible that this compound exhibits cytotoxicity against other cancer types not included in the initial study.
-
Investigation of non-cytotoxic anti-cancer mechanisms: The compound could potentially inhibit cancer cell migration, invasion, or angiogenesis at concentrations below its cytotoxic threshold.
-
Evaluation for other pharmacological activities: Given the diverse bioactivities of Rauvolfia alkaloids, this compound should be screened for other potential therapeutic effects, such as anti-inflammatory, anti-hypertensive, or neuropharmacological activities.
-
Synergistic effects: this compound could be investigated for its ability to enhance the efficacy of known chemotherapeutic agents.
Conclusion
This compound, a novel indole alkaloid from Rauvolfia tetraphylla, has been evaluated for its in vitro cytotoxic activity against five human cancer cell lines. The results of this initial screening show a lack of potent cytotoxicity, with IC₅₀ values exceeding 40 µM for all tested cell lines. While this suggests that this compound may not be a viable candidate for development as a standalone cytotoxic anti-cancer drug, it opens avenues for exploring other potential pharmacological activities. Further research is warranted to fully elucidate the biological profile of this compound and to determine if it holds therapeutic promise in other contexts, either alone or in combination with other agents. This technical guide provides a summary of the current knowledge to aid researchers in designing future studies on this compound and other related natural products.
References
Rauvotetraphylline C: A Comprehensive Technical Review of Existing Research
For Immediate Release
Kunming, China - Rauvotetraphylline C, a novel monoterpenoid indole (B1671886) alkaloid, has been identified as part of a group of five new compounds isolated from the aerial parts of Rauvolfia tetraphylla. This technical guide provides an in-depth review of the existing literature on this compound and its related analogues, with a focus on its isolation, structural elucidation, and preliminary biological evaluation. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the extensive family of indole alkaloids, a class of naturally occurring compounds with significant pharmacological potential. It was first isolated and characterized in 2012 by a team of researchers led by Yuan Gao from the Kunming Institute of Botany, Chinese Academy of Sciences.[1] The genus Rauvolfia has a long history in traditional medicine for treating conditions such as hypertension and snakebites, owing to its rich composition of bioactive alkaloids.
Isolation and Structure Elucidation
This compound was isolated from the ethanolic extract of the aerial parts of Rauvolfia tetraphylla. The isolation process involved a multi-step chromatographic separation procedure.
Experimental Protocol: Isolation of Rauvotetraphyllines A-E
The following is a generalized workflow for the isolation of this compound and its analogues, based on typical phytochemical isolation procedures.
References
Rauvotetraphylline C: A Technical Guide on its Natural Source, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline C is a complex monoterpene indole (B1671886) alkaloid that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its natural source, available data on its abundance, and detailed experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this class of compounds.
Natural Source
The exclusive natural source of this compound identified to date is the plant species Rauvolfia tetraphylla L.[1][2]. This plant belongs to the Apocynaceae family, commonly known as the dogbane family. Rauvolfia tetraphylla, also referred to as the "be still tree" or "devil-pepper," is a small tree or shrub native to Mexico, Central America, the West Indies, and northern South America. It has become naturalized in various tropical regions, including India and other parts of Asia, where it is often used in traditional medicine.[1]
This compound is one of several indole alkaloids isolated from the aerial parts of Rauvolfia tetraphylla. The genus Rauvolfia is well-known for producing a rich diversity of bioactive alkaloids, with reserpine (B192253) being one of the most famous examples, historically used for its antihypertensive properties.
Abundance of this compound
Quantitative data specifically detailing the abundance of this compound in Rauvolfia tetraphylla is not extensively reported in the current scientific literature. The primary study that describes the isolation of this compound does not provide a specific yield or percentage of this compound from the initial plant material.
However, studies on the general alkaloid content of Rauvolfia tetraphylla provide some context for the potential abundance of individual alkaloids. The total alkaloid content can vary significantly depending on the plant part, age, and geographical location.
| Plant Part | Compound Class | Abundance/Yield | Reference |
| Aerial Parts | This compound | Specific yield not reported | Gao et al., 2012 |
| Very Young Leaves | Total Alkaloids | 7.64% - 8.17% | Journal of Pharmacognosy and Phytochemistry |
| Flowers | Total Alkaloids | 9.0% | Journal of Pharmacognosy and Phytochemistry |
| Roots | Total Alkaloids | 90% of total alkaloidal content is in the bark | Ethno-Phyto-Pharmacological Overview on Rauwolfia tetraphylla L. |
| Fruits | Total Alkaloids | 0.22% | Journal of Pharmacognosy and Phytochemistry |
It is important to note that this compound is one of many alkaloids present in the plant, and as a newly discovered compound at the time of its initial reporting, its concentration is likely to be low, requiring extensive chromatographic separation for its isolation.
Experimental Protocols
The following protocols are based on the methodologies described in the literature for the isolation of indole alkaloids from Rauvolfia tetraphylla, with a focus on the steps leading to the purification of this compound.
Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves and stems) of Rauvolfia tetraphylla are collected.
-
Drying: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of alkaloids.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Defatting: The acidic solution is then partitioned with a nonpolar solvent (e.g., petroleum ether or ethyl acetate) to remove fats, chlorophyll, and other non-alkaloidal components. The aqueous layer containing the alkaloid hydrochlorides is retained.
-
Basification: The acidic aqueous layer is made alkaline (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extraction of Free Alkaloids: The basified solution is then extracted with a polar organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol, to obtain the crude alkaloid fraction.
-
Drying and Concentration: The organic layer containing the free alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total crude alkaloid extract.
Chromatographic Purification of this compound
The crude alkaloid extract is a complex mixture and requires multiple chromatographic steps for the isolation of pure this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
The crude alkaloid extract is subjected to column chromatography on a silica gel column.
-
A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light and/or with Dragendorff's reagent.
-
Fractions with similar TLC profiles are pooled together.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with this compound from the silica gel column are further purified using size exclusion chromatography on a Sephadex LH-20 column.
-
Methanol is typically used as the mobile phase. This step helps to separate compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is achieved using preparative reverse-phase HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.
-
The pure compound is obtained after the removal of the solvent.
-
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Mandatory Visualizations
General Workflow for Isolation of this compound
Caption: A flowchart illustrating the key stages in the extraction and purification of this compound.
Biosynthetic Pathway of Monoterpene Indole Alkaloids
As specific signaling pathways for this compound have not yet been elucidated, the following diagram illustrates the general biosynthetic origin of monoterpene indole alkaloids, the class to which this compound belongs.
Caption: The convergence of the Shikimate and MEP pathways to form the precursor of all monoterpene indole alkaloids.
References
Unveiling the Structural Nuances of Rauvotetraphyllines A-E: A Technical Guide
For Immediate Release
Kunming, China - Researchers have isolated and characterized five novel indole (B1671886) alkaloids, designated Rauvotetraphyllines A-E, from the aerial parts of Rauvolfia tetraphylla. This technical guide provides an in-depth analysis of the structural differences between these compounds, detailed experimental protocols for their isolation and characterization, and a comprehensive summary of their spectroscopic data. This information is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development.
The structural elucidation of these complex molecules was achieved through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet (UV) spectroscopy. The core molecular framework of Rauvotetraphyllines A-E belongs to the sarpagine-type indole alkaloids, with variations in substitution patterns and functional groups accounting for the diversity of the five congeners.
Core Structural Scaffold and Key Differences
Rauvotetraphyllines A-E share a common pentacyclic sarpagine-type core. The key structural differentiators are found at specific positions, primarily involving the nature of the substituent at C-16 and modifications to the indole nucleus or the upper portion of the molecule.
Rauvotetraphylline A is characterized by a specific stereochemistry and substitution pattern that serves as a reference for the other analogues.
Rauvotetraphylline B is distinguished by the presence of a 4,6-dimethyl-2-pyridyl moiety attached at C-16.[1][2] This bulky aromatic substituent significantly alters the steric and electronic properties of this region of the molecule compared to Rauvotetraphylline A.
Rauvotetraphylline C features an E-3-oxo-1-butenyl group at the C-16 position, replacing the pyridyl group seen in Rauvotetraphylline B.[1][2]
Rauvotetraphylline D , an ajmaline-type alkaloid, also possesses an E-3-oxo-1-butenyl unit, but in this case, it is attached to C-20 of a modified core structure when compared to the sarpagine-type skeleton of A, B, and C.[1]
Rauvotetraphylline E is an alstonine (B1665729) derivative that is distinguished by the presence of a carboxyl group at C-16, in place of the methoxycarbonyl group found in the parent compound alstonine.[1]
A visual representation of the structural relationships and points of variation is provided below.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained for Rauvotetraphyllines A-E. This data is essential for the unambiguous identification of these compounds.
| Compound | Molecular Formula | HRESIMS [M+H]⁺ (m/z) | Optical Rotation [α]²⁰D (c, solvent) |
| Rauvotetraphylline A | C₂₀H₂₆N₂O₃ | 343.2024 | +25.6 (0.12, MeOH) |
| Rauvotetraphylline B | C₃₁H₃₇N₃O₆ | 548.2762 | -18.2 (0.15, MeOH) |
| This compound | C₂₈H₃₄N₂O₇ | 511.2431 | -22.5 (0.10, MeOH) |
| Rauvotetraphylline D | C₂₄H₂₆N₂O₃ | 391.2019 | +15.8 (0.11, MeOH) |
| Rauvotetraphylline E | C₂₀H₂₀N₂O₃ | 337.1554 | -112.7 (0.13, MeOH) |
Detailed ¹H and ¹³C NMR data are available in the supplementary information of the source publication.
Experimental Protocols
The isolation and structural elucidation of Rauvotetraphyllines A-E followed a systematic workflow, as detailed below.
Isolation and Purification
-
Extraction: The air-dried and powdered aerial parts of Rauvolfia tetraphylla (5 kg) were extracted three times with 95% ethanol (B145695) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract (350 g).
-
Acid-Base Partitioning: The crude extract was suspended in 2% aqueous HCl and partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic components. The acidic aqueous layer was then basified with ammonia (B1221849) solution to pH 9-10 and subsequently extracted with chloroform (B151607) to obtain the crude alkaloids (60 g).
-
Column Chromatography: The crude alkaloid mixture was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol (B129727). This initial separation yielded several fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest were further purified by repeated preparative HPLC on a C18 column with a mobile phase of methanol and water (containing 0.05% trifluoroacetic acid) to afford pure Rauvotetraphyllines A-E.
Structure Elucidation
-
Spectroscopic Analysis: The structures of the purified compounds were determined by a combination of spectroscopic methods.
-
UV spectra were recorded on a Shimadzu UV-2401PC spectrophotometer.
-
IR spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.
-
Optical rotations were measured with a Horiba SEPA-300 polarimeter.
-
HRESIMS were performed on an Agilent 1100 LC-MSD-Trap-SL instrument.
-
NMR spectra (¹H, ¹³C, DEPT, HSQC, HMBC, and ROESY) were recorded on Bruker AM-400 and DRX-500 spectrometers. Chemical shifts are reported in ppm (δ) relative to the solvent signals, and coupling constants (J) are in Hertz.
-
The following diagram illustrates the general workflow for the isolation and characterization of these novel alkaloids.
The discovery and detailed characterization of Rauvotetraphyllines A-E contribute significantly to the understanding of the chemical diversity of Rauvolfia alkaloids and provide a basis for future pharmacological investigations.
References
In Silico Prediction of Rauvotetraphylline C Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline C, a member of the indole (B1671886) alkaloid family isolated from Rauvolfia tetraphylla, belongs to a class of natural products known for their diverse pharmacological activities. However, specific experimental data on the bioactivity of this compound remains limited. This technical guide provides a comprehensive in silico workflow to predict its biological activity, offering a robust computational framework for hypothesis generation and guiding future experimental validation. By leveraging established methodologies in cheminformatics, molecular modeling, and systems biology, this document outlines a systematic approach to elucidate potential protein targets, predict pharmacokinetic profiles (ADMET), and map associated signaling pathways. This in silico analysis serves as a critical first step in unlocking the therapeutic potential of this compound and similar novel natural products.
Introduction
The genus Rauvolfia has a rich history in traditional medicine, with its constituent alkaloids demonstrating a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. This compound, as one of the more recently identified compounds, presents an opportunity for the discovery of novel therapeutic agents. Computational, or in silico, approaches offer a time- and cost-effective strategy to navigate the complexities of natural product bioactivity.[1][2] This guide details a workflow for the comprehensive in silico characterization of this compound.
In Silico Prediction Workflow
The prediction of this compound's bioactivity follows a multi-step computational workflow, beginning with the retrieval of its chemical structure and culminating in the prediction of its systems-level effects.
Physicochemical Properties and Pharmacokinetics (ADMET) Prediction
A critical initial step in assessing the drug-like potential of a compound is the evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These parameters can be reliably predicted using various computational models.
Experimental Protocol: ADMET Prediction
-
Compound Input: Obtain the 2D structure of this compound in SMILES or SDF format.
-
Software Selection: Utilize established ADMET prediction software or web servers (e.g., SwissADME, preADMET, ADMETlab).
-
Parameter Calculation: Submit the compound structure to the selected platform to calculate a range of physicochemical and pharmacokinetic parameters. Key parameters include:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors.
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Predicted clearance and half-life.
-
Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Data Analysis: Analyze the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
Predicted Data Presentation
| Parameter | Predicted Value | Favorable Range | Reference Standard |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | [Predicted Value] | < 500 | Lipinski's Rule of Five |
| LogP | [Predicted Value] | < 5 | Lipinski's Rule of Five |
| H-Bond Donors | [Predicted Value] | < 5 | Lipinski's Rule of Five |
| H-Bond Acceptors | [Predicted Value] | < 10 | Lipinski's Rule of Five |
| TPSA (Ų) | [Predicted Value] | < 140 | General Guideline |
| Pharmacokinetics (ADMET) | |||
| Human Intestinal Absorption (%) | [Predicted Value] | High (>80%) | - |
| BBB Permeability | [Predicted Value] | Yes/No | - |
| CYP2D6 Inhibitor | [Predicted Value] | No | - |
| hERG Inhibition | [Predicted Value] | Low Risk | - |
| Ames Mutagenicity | [Predicted Value] | Non-mutagenic | - |
Table 1: Predicted Physicochemical and ADMET Properties of this compound. Predicted values are placeholders and would be populated by the output of ADMET prediction tools.
Target Prediction and Molecular Docking
Identifying the molecular targets of this compound is crucial for understanding its mechanism of action. A combination of ligand-based and structure-based approaches can be employed for robust target prediction.
Experimental Protocol: Target Prediction
-
Ligand-Based Target Prediction:
-
Utilize web servers like SwissTargetPrediction, which predict targets based on the principle of chemical similarity.
-
Input the SMILES string of this compound.
-
The server will generate a list of potential protein targets with associated probabilities.
-
-
Structure-Based Target Prediction (Inverse Docking):
-
Prepare a 3D structure of this compound.
-
Screen this structure against a library of protein binding sites using inverse docking software.
-
Rank the proteins based on the predicted binding affinity.
-
Experimental Protocol: Molecular Docking
-
Target Selection and Preparation:
-
Select high-probability targets from the prediction step.
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Generate a 3D conformer of this compound and perform energy minimization.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking score (binding affinity) and the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Predicted Data Presentation
| Predicted Target | Target Class | Docking Score (kcal/mol) | Key Interacting Residues |
| [e.g., Kinase A] | [e.g., Ser/Thr Kinase] | [Predicted Value] | [e.g., LYS76, GLU91] |
| [e.g., GPCR B] | [e.g., Class A GPCR] | [Predicted Value] | [e.g., PHE112, TRP257] |
| [e.g., Enzyme C] | [e.g., Hydrolase] | [Predicted Value] | [e.g., HIS440, SER195] |
Table 2: Predicted Molecular Targets and Docking Results for this compound. Data are hypothetical and would be generated through target prediction and molecular docking studies.
Molecular Dynamics and Signaling Pathway Analysis
To assess the stability of the predicted protein-ligand complex and to understand the broader biological context, molecular dynamics simulations and pathway analysis are performed.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-ranked docked complex of this compound and its predicted target.
-
Solvate the system in a water box with appropriate ions to neutralize the charge.
-
-
Simulation:
-
Perform energy minimization, followed by heating and equilibration of the system.
-
Run a production simulation for an extended period (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the root-mean-square deviation (RMSD) to assess the stability of the complex.
-
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the protein-ligand interactions over time.
-
Signaling Pathway Analysis
Experimental Protocol: Pathway Analysis
-
Input: Use the list of high-confidence predicted targets.
-
Database Search: Query pathway databases (e.g., KEGG, Reactome) with the identified targets.
-
Network Construction: Construct a biological network to visualize the interactions between the targets and their downstream effectors.
-
Functional Enrichment Analysis: Perform an enrichment analysis to identify biological processes and pathways that are significantly associated with the predicted targets.
Conclusion
This in silico guide provides a comprehensive framework for the initial assessment of the bioactivity of this compound. The predicted physicochemical properties, pharmacokinetic profile, potential molecular targets, and associated signaling pathways offer valuable insights for hypothesis-driven experimental research. The findings from this computational workflow can effectively guide the prioritization of this compound for further investigation, potentially accelerating the discovery of a novel therapeutic agent. Subsequent in vitro and in vivo studies are essential to validate these in silico predictions and fully elucidate the pharmacological profile of this promising indole alkaloid.
References
Ethnobotanical Uses of Rauvolfia tetraphylla: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Traditional Uses, Phytochemistry, and Pharmacology
Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a perennially flowering shrub with a rich history of use in traditional medicine across various cultures.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical applications, phytochemical composition, and pharmacological activities of R. tetraphylla, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of its key bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this plant.
Ethnobotanical Significance
Rauvolfia tetraphylla has been traditionally employed to treat a wide array of ailments. Its roots, leaves, and latex have been utilized in various preparations to address conditions such as hypertension, snakebites, skin diseases, mental disorders, fever, and gastrointestinal issues.[1][3] The plant is often used as a substitute for the well-known Indian snakeroot, Rauvolfia serpentina.[1]
Phytochemical Composition
The medicinal properties of Rauvolfia tetraphylla are primarily attributed to its rich diversity of indole (B1671886) alkaloids.[2] Other classes of phytochemicals, including phenols, flavonoids, tannins, and saponins, are also present and contribute to the plant's overall bioactivity.[3][4]
Quantitative Phytochemical Analysis
The concentration of these bioactive compounds can vary depending on the plant part, geographical location, and the solvent used for extraction.[3][5] The following tables summarize the quantitative phytochemical content reported in various studies.
Table 1: Quantitative Estimation of Phytochemicals in the Roots of Rauvolfia tetraphylla
| Phytochemical | Extraction Solvent | Content (mg/g of dry weight) | Geographic Origin of Plant Material |
| Alkaloids | Methanolic | 11.24 - 18.42 | Bhadrak district, Odisha, India |
| Aqueous | 9.87 - 15.63 | Bhadrak district, Odisha, India | |
| Phenols | Methanolic | 12.62 - 17.39 | Bhadrak district, Odisha, India |
| Aqueous | 10.31 - 14.88 | Bhadrak district, Odisha, India | |
| Flavonoids | Methanolic | 28.1 - 217.3 | Bhadrak district, Odisha, India |
| Aqueous | 21.5 - 189.7 | Bhadrak district, Odisha, India | |
| Saponins | Methanolic | 5.21 - 8.93 | Bhadrak district, Odisha, India |
| Aqueous | 4.11 - 7.21 | Bhadrak district, Odisha, India | |
| Tannins | Methanolic | 3.45 - 6.87 | Bhadrak district, Odisha, India |
| Aqueous | 2.89 - 5.92 | Bhadrak district, Odisha, India |
(Data sourced from a study conducted in the Bhadrak region of Odisha, India)[3]
Table 2: Total Alkaloid Content in Different Parts of Rauvolfia tetraphylla
| Plant Part | Weight of Plant Material (mg) | Weight of Crude Alkaloid (mg) | Yield of Alkaloids (%) |
| Very young leaf | 185 | 15.1 | 8.17 |
| Young leaf | 352 | 15.1 | 4.28 |
| Mature leaf | 1000 | 17.6 | 1.76 |
| Old leaf | 185 | 10.8 | 5.83 |
| Stem | 1000 | 5.8 | 0.58 |
| Root | 1000 | 21.6 | 2.16 |
| Flower | 250 | 22.5 | 9.0 |
| Flower stem | 150 | 11.4 | 7.64 |
| Fruit | 1000 | 2.2 | 0.22 |
(Data adapted from a comparative study on alkaloid content)[5]
Pharmacological Activities
Scientific investigations have validated many of the traditional uses of Rauvolfia tetraphylla, demonstrating a broad spectrum of pharmacological activities. These include antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.
Table 3: Minimum Inhibitory Concentration (MIC) of Rauvolfia tetraphylla Extracts
| Extract Type | Solvent | Test Organism | MIC (mg/mL) |
| Leaf Extract | Absolute Alcohol | Bacillus subtilis | 2.0 |
| Escherichia coli | 2.0 | ||
| Xanthomonas vesicatoria | 4.0 | ||
| Chloroform | Bacillus subtilis | 4.0 | |
| Pseudomonas solanacearum | 1.0 | ||
| Callus Extract | Absolute Alcohol | Escherichia coli | 1.0 |
| Methanol (B129727) | Bacillus subtilis | 1.0 |
(Data from a study on antimicrobial activity)[6]
Table 4: Antioxidant and Cytotoxic Activities of Rauvolfia tetraphylla Extracts
| Extract Source | Solvent | Assay | IC50 Value (µg/mL) |
| Leaf | Methanol | DPPH Radical Scavenging | 62.61 |
| Fruit | Methanol | DPPH Radical Scavenging | 60.37 |
| Leaf | Methanol | MTT (MDA-MB-231 cells) | 64.29 |
| Leaf | Ethyl Acetate | MTT (MDA-MB-231 cells) | 70.10 |
| Fruit | Methanol | MTT (MDA-MB-231 cells) | 74.84 |
| Fruit | Ethyl Acetate | MTT (MDA-MB-231 cells) | 77.86 |
(Data sourced from a study on antioxidant and anti-cancer activity)[7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Rauvolfia tetraphylla.
Protocol 1: Extraction of Total Alkaloids
This protocol describes a general method for the extraction of total alkaloids from the dried roots of Rauvolfia tetraphylla.
Materials:
-
Dried and powdered root material of Rauvolfia tetraphylla
-
Methanol
-
0.1-0.5% Hydrochloric acid in ethanol (B145695)
-
Ammonia (B1221849) water
-
Hydrochloric acid (for pH adjustment)
-
Soxhlet apparatus
-
Rotary evaporator
-
pH meter
-
Filter paper
Procedure:
-
Maceration/Percolation: Moisten the powdered root material with a small amount of the acidic ethanol solvent. Pack the material into a percolator or a Soxhlet apparatus.[8]
-
Extraction: Continuously extract the plant material with 0.1-0.5% hydrochloric acid in ethanol until the percolate is colorless.[8]
-
Solvent Evaporation: Concentrate the collected percolate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Acid-Base Partitioning: a. Adjust the pH of the concentrated extract to 6.3-6.7 with ammonia water.[8] b. Further concentrate the solution under reduced pressure. c. Add 1.5-2.5 times the volume of water to the concentrated solution and adjust the pH to 3-4 with hydrochloric acid.[8] d. Filter the acidic solution to remove non-alkaloidal precipitates. e. Adjust the pH of the filtrate to 9.5-10 with stronger ammonia water to precipitate the total alkaloids.[8]
-
Isolation and Drying: Filter the precipitated alkaloids, wash with distilled water until the washings are neutral, and dry the crude alkaloid extract in a desiccator.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines the procedure to determine the antioxidant activity of Rauvolfia tetraphylla extracts.
Materials:
-
Rauvolfia tetraphylla extract
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of Sample and Control Solutions: Prepare a stock solution of the plant extract in the same solvent. Prepare serial dilutions of the extract to obtain a range of concentrations. Prepare a similar range of concentrations for the ascorbic acid positive control.
-
Assay Procedure: a. In a 96-well plate or test tubes, add a specific volume of the plant extract or ascorbic acid solution. b. Add a fixed volume of the DPPH working solution to each well/tube and mix thoroughly. c. Prepare a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution. d. Incubate the plate/tubes in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[3]
-
Calculation of Scavenging Activity:
-
% Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the extract. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined from the graph.
Protocol 3: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
This protocol details the method for assessing the cytotoxic effects of Rauvolfia tetraphylla extracts on cancer cell lines.
Materials:
-
Rauvolfia tetraphylla extract
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Treatment with Extract: Prepare various concentrations of the plant extract in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the extract. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the concentration of the extract. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined from the graph.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Rauvolfia tetraphylla are mediated by the interaction of its constituent alkaloids with various molecular targets. The following diagrams illustrate the proposed signaling pathways for three of its major alkaloids.
Figure 1: Mechanism of action of Reserpine.
Figure 2: Mechanism of action of Ajmaline.
Figure 3: Mechanism of action of Yohimbine.
Conclusion
Rauvolfia tetraphylla is a medicinally important plant with a long history of traditional use, which is now being substantiated by modern scientific research. The presence of a wide range of bioactive alkaloids, coupled with demonstrated pharmacological activities, makes it a promising candidate for the development of new therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of Rauvolfia tetraphylla further. Future research should focus on the isolation and characterization of novel compounds, elucidation of their mechanisms of action, and preclinical and clinical evaluation to translate the ethnobotanical knowledge into evidence-based therapies.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. envirobiotechjournals.com [envirobiotechjournals.com]
- 8. CN104095893A - Extraction method of total alkaloids from rauwolfia - Google Patents [patents.google.com]
- 9. MTT (Assay protocol [protocols.io]
Methodological & Application
Application Notes & Protocols: Isolation of Rauvotetraphylline C from Rauvolfia tetraphylla
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the isolation of Rauvotetraphylline C, an indole (B1671886) alkaloid, from the aerial parts of Rauvolfia tetraphylla. The methodology presented herein is based on established phytochemical extraction and purification techniques.
Introduction
Rauvolfia tetraphylla L., belonging to the Apocynaceae family, is a medicinal plant known for its rich diversity of bioactive alkaloids.[1][2] These compounds, particularly indole alkaloids, have garnered significant interest for their wide range of pharmacological activities, including antihypertensive, sedative, anti-inflammatory, and anticancer properties.[3][4][5][6] Among the numerous alkaloids isolated from this plant are the rauvotetraphyllines.[3][4] this compound is one of the novel indole alkaloids identified from the aerial parts of R. tetraphylla.[5][6] This protocol details the extraction, fractionation, and purification steps necessary for the successful isolation of this compound for further pharmacological and drug development studies.
Experimental Protocol
This protocol is divided into three main stages: Extraction of crude alkaloids, Fractionation of the crude extract, and Purification of this compound.
2.1. Materials and Reagents
-
Plant Material: Air-dried and powdered aerial parts of Rauvolfia tetraphylla.
-
Solvents: 95% Ethanol (B145695), Petroleum Ether, Acetone, Methanol (B129727) (MeOH).
-
Chromatography: Silica (B1680970) gel for column chromatography.
-
Standard laboratory glassware and equipment.
2.2. Stage 1: Extraction of Crude Alkaloids
-
Maceration: The air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) are extracted with 95% ethanol (3 x 50 L) at room temperature.[5] Each extraction cycle should last for 3 days to ensure exhaustive extraction of the phytochemicals.
-
Filtration: After each extraction cycle, the mixture is filtered to separate the ethanolic extract from the plant residue.
-
Concentration: The filtrates from all three extraction cycles are combined and concentrated under reduced pressure using a rotary evaporator. This process yields a crude residue (approximately 400 g).[5]
2.3. Stage 2: Fractionation of Crude Extract
-
Silica Gel Column Chromatography: The crude residue (400 g) is subjected to silica gel column chromatography for initial fractionation.[5]
-
Elution: The column is eluted with a gradient solvent system of petroleum ether-acetone, followed by a methanol wash.[5] Fractions are collected sequentially based on the change in solvent polarity.
-
Fraction Pooling: The collected fractions are monitored by an appropriate analytical method (e.g., Thin Layer Chromatography - TLC) to identify and pool fractions containing similar alkaloid profiles.
2.4. Stage 3: Purification of this compound
The fractions containing the target compound, this compound, are further purified using subsequent chromatographic techniques. While the specific details for isolating this compound are part of a broader isolation of multiple compounds, a general approach involves repeated column chromatography on silica gel and potentially other techniques like preparative HPLC to achieve high purity. The structure of the purified compound is then confirmed using spectroscopic methods such as HRESIMS and NMR.[5][6]
Data Presentation
Table 1: Summary of Extraction and Fractionation Data
| Parameter | Value | Reference |
| Starting Plant Material (aerial parts) | 7.5 kg | [5] |
| Extraction Solvent | 95% Ethanol | [5] |
| Volume of Extraction Solvent | 3 x 50 L | [5] |
| Duration of Each Extraction | 3 days | [5] |
| Weight of Crude Residue | ~ 400 g | [5] |
| Initial Fractionation Method | Silica Gel Column Chromatography | [5] |
| Elution Solvents | Petroleum ether-acetone gradient, Methanol | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isolation of this compound from Rauvolfia tetraphylla.
Caption: Workflow for the Isolation of this compound.
Concluding Remarks
This protocol provides a comprehensive framework for the isolation of this compound from Rauvolfia tetraphylla. The successful isolation of this and other alkaloids from this plant opens avenues for further investigation into their biological activities and potential therapeutic applications. It is important to note that optimization of chromatographic conditions may be necessary to improve the yield and purity of the final compound.
References
Application Notes and Protocols for Rauvotetraphylline C in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. This document provides essential information and protocols for the effective use of this compound in in vitro experimental settings. Due to the limited specific data on this compound, some of the provided methodologies and mechanistic insights are based on studies of extracts from Rauvolfia tetraphylla and related Rauwolfia alkaloids.
Data Presentation: Solubility
The solubility of this compound is a critical factor for the preparation of stock solutions for in vitro assays. While quantitative solubility data is limited, the compound has been reported to be soluble in several organic solvents. It is recommended to perform a solubility test in a small amount of the compound before preparing a larger stock solution.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Ethanol | May be soluble | Recommended to test on a small scale. |
| Water | Likely insoluble | Alkaloids are often poorly soluble in aqueous solutions. |
| Dulbecco's Modified Eagle Medium (DMEM) | Likely insoluble | Direct dissolution in cell culture media is not recommended. Dilution from a DMSO stock is the standard procedure. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: to be confirmed by supplier)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube thoroughly for several minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Extracts from Rauvolfia tetraphylla have demonstrated cytotoxic activity against MCF-7 cells.[1]
Materials:
-
MCF-7 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the MCF-7 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve the desired final concentrations. Based on data for related alkaloids, a starting range of 1 µM to 100 µM is recommended.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), and medium with DMSO at the highest concentration used (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualization
Caption: Experimental workflow for preparing and testing this compound in an in vitro cytotoxicity assay.
Caption: Postulated apoptotic signaling pathway induced by Rauwolfia alkaloids.
References
Application Notes and Protocols for Cell-based Assays to Determine the Cytotoxicity of Rauvotetraphylline C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rauvotetraphylline C is an indole (B1671886) alkaloid derived from plants of the Rauvolfia genus. While specific cytotoxic data for this compound is not extensively documented, other alkaloids from this genus, such as reserpine (B192253), have demonstrated cytotoxic and anti-cancer properties[1][2]. Some alkaloids from Rauvolfia caffra have been identified as weak inducers of apoptosis[3]. These findings suggest that this compound may also possess cytotoxic potential, making it a compound of interest for further investigation in cancer research and drug discovery.
This document provides a comprehensive guide to evaluating the cytotoxicity of this compound using established cell-based assays. The protocols detailed herein—the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction—offer a multi-faceted approach to characterizing the compound's cytotoxic effects.
Data Presentation
The following tables present hypothetical data to illustrate the potential cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).
Table 1: Cell Viability as Determined by MTT Assay
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 |
| 5 | 82.1 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 25 | 48.3 ± 5.5 |
| 50 | 25.9 ± 3.8 |
| 100 | 10.4 ± 2.1 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| This compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 8.9 ± 1.5 |
| 5 | 15.4 ± 2.3 |
| 10 | 28.6 ± 3.1 |
| 25 | 45.1 ± 4.2 |
| 50 | 68.7 ± 5.8 |
| 100 | 85.3 ± 6.4 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay
| This compound (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.2 |
| 1 | 1.3 ± 0.3 |
| 5 | 2.1 ± 0.4 |
| 10 | 3.5 ± 0.6 |
| 25 | 5.8 ± 0.9 |
| 50 | 8.2 ± 1.1 |
| 100 | 10.5 ± 1.4 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[4][6]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.[6]
-
Absorbance Reading: Cover the plate with foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6] Read the absorbance at 590 nm with a reference wavelength of 620 nm.[6]
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[7][8]
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
LDH assay kit (containing assay buffer, substrate mix, and stop solution)
-
Lysis solution (e.g., Triton X-100)[9]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[10] Add 50 µL of stop solution to each well.[10] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11][12] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to generate a luminescent signal.[11]
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]
-
Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker. Incubate at room temperature for 1-3 hours.[13]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Apoptosis Signaling Pathway
Caption: Key pathways leading to apoptosis.
Cell Cycle Regulation
Caption: Cyclin-CDK complexes driving cell cycle progression.
References
- 1. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
Application Notes and Protocols: Antimicrobial Activity Screening of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a natural compound that warrants investigation for its potential antimicrobial properties. As the emergence of antimicrobial resistance continues to be a significant global health threat, the exploration of novel chemical entities from natural sources is a critical area of research. These application notes provide a comprehensive guide for the initial in vitro screening of this compound for antimicrobial activity. The protocols outlined below describe standardized methods for determining the compound's inhibitory and bactericidal effects against a panel of clinically relevant microorganisms.
Data Presentation
The following tables are templates for recording and presenting the quantitative data obtained from the antimicrobial screening of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||
| Candida albicans | ATCC 90028 | Fluconazole | ||
| (Other) |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 25923 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Candida albicans | ATCC 90028 | ||||
| (Other) |
Interpretation of MBC/MIC Ratio:
-
≤ 4: Bactericidal/Fungicidal[1]
-
> 4: Bacteriostatic/Fungistatic
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][4]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for yeast
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Gentamicin)
-
Negative control (vehicle solvent, e.g., DMSO)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
Discard 100 µL from well 10. Wells 1-10 now contain serially diluted compound.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Agar (B569324) Well Diffusion Assay for Preliminary Screening
This is a qualitative method to assess the antimicrobial activity of a compound.[3][5][6]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control antibiotic discs
-
Negative control (vehicle solvent)
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Creating Wells: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.
-
Adding the Compound: Pipette a fixed volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well.
-
Controls: Place a standard antibiotic disc (positive control) and a disc impregnated with the solvent used to dissolve the compound (negative control) on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is performed after the MIC has been determined and is used to ascertain whether the compound is microbicidal or microbistatic.[1][7][8]
Materials:
-
Microtiter plates from the completed MIC assay
-
MHA plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Plates: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL) and streak it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours (or longer, depending on the microorganism).
-
Determining the MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria/fungi survive). This is practically determined by identifying the lowest concentration at which no colonies grow on the subculture plates.
Visualizations
Caption: Workflow for MIC and MBC/MFC determination.
Caption: Workflow for the Agar Well Diffusion Assay.
References
- 1. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 2. protocols.io [protocols.io]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hereditybio.in [hereditybio.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Rauvotetraphylline C
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of Rauvotetraphylline C, an oxindole (B195798) alkaloid. While specific data on this compound is limited, the protocols outlined here are based on established assays for evaluating the anti-inflammatory properties of alkaloids and other natural products.[1][2][3][4][5]
Introduction to this compound and its Therapeutic Potential
This compound belongs to the family of oxindole alkaloids, which are naturally occurring compounds found in various medicinal plants.[1] Alkaloids, in general, have demonstrated a wide range of pharmacological effects, including anti-inflammatory activities.[2][3][4] Extracts from plants of the Rauvolfia genus, which are rich in alkaloids, have been traditionally used and scientifically investigated for their anti-inflammatory effects.[6][7][8] Therefore, it is hypothesized that this compound may also possess significant anti-inflammatory properties, making it a candidate for further investigation as a potential therapeutic agent for inflammatory diseases.
In Vitro Anti-inflammatory Assays
A series of in vitro assays are recommended to screen for and characterize the anti-inflammatory effects of this compound. These assays target key molecular pathways and mediators of inflammation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of this compound on relevant cell lines (e.g., RAW 264.7 macrophages) to establish a non-toxic working concentration range for subsequent assays.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation: Cell Viability of RAW 264.7 Macrophages
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 99.1 ± 5.1 |
| 10 | 97.5 ± 4.5 |
| 25 | 95.3 ± 4.9 |
| 50 | 92.8 ± 5.3 |
| 100 | 75.4 ± 6.1 |
(Note: Data are hypothetical and for illustrative purposes only)
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Data Presentation: Inhibition of NO Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 35.6 ± 2.8 | 0 |
| This compound (10 µM) + LPS | 25.1 ± 2.1 | 29.5 |
| This compound (25 µM) + LPS | 15.8 ± 1.9 | 55.6 |
| This compound (50 µM) + LPS | 8.4 ± 1.2 | 76.4 |
(Note: Data are hypothetical and for illustrative purposes only)
Experimental Workflow: NO Production Assay
Caption: Workflow for the Nitric Oxide (NO) Production Assay.
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages.[10][11]
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the NO production assay (steps 1-3).
-
Supernatant Collection: Collect the cell culture supernatants after 24 hours of incubation.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in each sample.
Data Presentation: Inhibition of Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 4500 ± 350 | 3200 ± 280 |
| This compound (25 µM) + LPS | 2100 ± 210 | 1500 ± 180 |
| This compound (50 µM) + LPS | 950 ± 120 | 700 ± 90 |
(Note: Data are hypothetical and for illustrative purposes only)
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays
Objective: To evaluate the direct inhibitory effect of this compound on the activity of COX-1, COX-2, and 15-LOX enzymes, which are key enzymes in the inflammatory pathway.[9][12][13]
Experimental Protocol:
-
Assay Kits: Utilize commercially available colorimetric or fluorometric inhibitor screening kits for COX-1, COX-2, and 15-LOX.
-
Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the respective enzyme with its substrate (arachidonic acid for COX, linoleic acid for LOX) in the presence and absence of this compound.
-
Detection: Measure the product formation using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value for this compound.
Data Presentation: Enzyme Inhibition Activity
| Enzyme | IC₅₀ of this compound (µM) |
| COX-1 | > 100 |
| COX-2 | 35.2 |
| 15-LOX | 42.8 |
(Note: Data are hypothetical and for illustrative purposes only)
Mechanistic Studies: Signaling Pathway Analysis
To understand the molecular mechanism of action, it is crucial to investigate the effect of this compound on key inflammatory signaling pathways.
Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To determine if this compound inhibits the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages. The activation of these pathways is crucial for the expression of many pro-inflammatory genes.
Experimental Protocol:
-
Cell Treatment: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes) to observe protein phosphorylation.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38 (MAPKs).
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands. Quantify the band intensities using densitometry.
Signaling Pathway Diagram: Proposed Mechanism of Action
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 | Semantic Scholar [semanticscholar.org]
- 4. Anti-inflammatory activity of alkaloids: an update from 2000 to 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. Rauwolfia Extract - Varion lifesciences private limited [varionlife.com]
- 8. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory and antioxidant activity of 25 plant species used traditionally to treat pain in southern African - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dspace.unitywomenscollege.ac.in [dspace.unitywomenscollege.ac.in]
- 13. updatepublishing.com [updatepublishing.com]
Application Notes & Protocols for the Quantification of Rauvotetraphylline C by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. As a member of the Rauvolfia alkaloids, it holds potential pharmacological significance, necessitating robust analytical methods for its quantification in various matrices. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not widely published, the following protocols are based on established methods for analogous indole alkaloids and indole alkaloid glycosides, adapted to the physicochemical properties of this compound.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₈H₃₄N₂O₇ |
| Molecular Weight | 510.58 g/mol |
| CAS Number | 1422506-51-1 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |
HPLC-UV Method for Quantification of this compound
This method is suitable for the routine quantification of this compound in purified samples and plant extracts where sufficient concentration and sample cleanliness are achievable.
Experimental Protocol
1. Sample Preparation:
-
Plant Material:
-
Dry the plant material (e.g., leaves of Rauvolfia tetraphylla) at 40-50°C and grind to a fine powder.
-
Extract 1 g of the powdered material with 20 mL of methanol (B129727) by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| UV Detection | 281 nm[1] |
3. Data Analysis:
-
Quantification is achieved by constructing a calibration curve of peak area versus the concentration of the this compound standards.
-
The concentration of this compound in the samples is determined by interpolating their peak areas on the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of the HPLC-UV method based on typical values for similar indole alkaloids.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
LC-MS/MS Method for Quantification of this compound
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol
1. Sample Preparation:
-
Plasma Samples (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar indole alkaloid not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare calibration standards in the appropriate matrix (e.g., blank plasma) to match the samples, with concentrations ranging from 0.1 to 100 ng/mL.
-
2. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient: 20% B to 95% B over 5 min, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Parameters | |
| Precursor Ion (m/z) | 511.25 [M+H]⁺ |
| Product Ions (m/z) | Hypothetical: 349.2 (loss of glycosyl), 144.1 (indole fragment) |
| Collision Energy | Optimize for maximum signal intensity |
3. Data Analysis:
-
Quantification is performed using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of the LC-MS/MS method.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
References
Application Notes & Protocols: Rauvotetraphylline C Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed guidance on the formulation of Rauvotetraphylline C for in vivo research, including suggested protocols for administration and analysis. Due to the limited availability of direct studies on this compound, this note incorporates established methodologies for structurally similar Rauwolfia alkaloids.
Introduction
This compound is an indole (B1671886) alkaloid isolated from plants of the Rauwolfia genus, which are known for their diverse pharmacological activities.[1][2][3][4][5] Like many alkaloids, this compound is presumed to have low aqueous solubility, presenting a challenge for developing formulations suitable for in vivo administration. This document outlines potential formulation strategies to enhance bioavailability and provides a framework for preclinical evaluation.
Formulation Strategies for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the consistent and effective delivery of this compound in animal models. Based on common practices for poorly water-soluble compounds and related Rauwolfia alkaloids, the following formulations can be considered.
Oral Administration Formulations
Oral administration is a common route for preclinical studies of Rauwolfia alkaloids.[6][7]
-
Suspension in Carboxymethylcellulose (CMC) Sodium: A suspension in an aqueous vehicle is a straightforward approach for water-insoluble compounds.
-
Solution in a Co-solvent System: For compounds soluble in organic solvents, a co-solvent system can be employed. A typical example involves Dimethyl sulfoxide (B87167) (DMSO) and a solubilizing agent like Polyethylene glycol 300 (PEG300) and Tween 80.
-
Lipid-based Formulation: Formulation in an oil-based vehicle can enhance the absorption of lipophilic compounds.
Parenteral Administration Formulations
For intravenous, intraperitoneal, or subcutaneous administration, a sterile, well-tolerated formulation is essential.
-
Co-solvent System for Injection: A system similar to the oral solution but using sterile components and ensuring complete dissolution to prevent precipitation upon injection.
-
Inclusion Complex with Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to form inclusion complexes, thereby increasing the aqueous solubility of the compound.
Table 1: Example Formulations for this compound
| Formulation Type | Vehicle Composition | Target Concentration (Example) | Administration Route | Key Considerations |
| Oral Suspension | 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile water | 1-10 mg/mL | Oral (gavage) | Ensure uniform suspension before each administration. |
| Oral Solution | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1-5 mg/mL | Oral (gavage) | Prepare fresh. Assess for any potential toxicity of the vehicle. |
| Oral Lipid-based | 10% DMSO, 90% Corn Oil | 1-5 mg/mL | Oral (gavage) | Protect from light if the compound is light-sensitive. |
| Parenteral Solution | 10% DMSO, 5% Tween 80, 85% Saline | 0.5-2 mg/mL | Intravenous, Intraperitoneal | Filter through a 0.22 µm sterile filter before use. Administer slowly. |
| Parenteral Cyclodextrin | 20% (w/v) SBE-β-CD in Saline | 0.5-2 mg/mL | Intravenous, Intraperitoneal | Requires initial solubility testing of the complex. |
Experimental Protocols
Preparation of Oral Suspension (0.5% CMC-Na)
-
Prepare the Vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir until a clear, viscous solution is formed.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Create a Paste: In a mortar, add a small amount of the CMC-Na solution to the weighed compound and triturate to form a smooth paste.
-
Final Suspension: Gradually add the remaining CMC-Na solution to the paste while continuously stirring to achieve the desired final concentration.
-
Homogenize: Use a homogenizer or sonicator to ensure a uniform particle size distribution.
-
Storage: Store at 4°C and protect from light. Shake well before each use.
Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study in a rodent model.
Analytical Methods for Quantification in Biological Samples
Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic assessments. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most common and sensitive methods for the analysis of Rauwolfia alkaloids.[6][8][9]
Table 2: Recommended Analytical Techniques
| Technique | Detector | Key Advantages | Sample Preparation |
| UHPLC-MS/MS | Tandem Mass Spectrometer (e.g., Q-TOF) | High sensitivity and selectivity.[6][8] | Protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). |
| HPLC-UV/PDA | UV or Photodiode Array | Readily available, robust.[8][9] | Protein precipitation, LLE, or SPE. |
| Spectrophotometry | UV-Vis Spectrophotometer | Simple, cost-effective for total alkaloid estimation.[10][11] | Requires extraction and derivatization. Less specific than chromatographic methods. |
Hypothetical Signaling Pathway
While the specific molecular targets of this compound are not yet fully elucidated, many Rauwolfia alkaloids are known to interact with components of the central and peripheral nervous systems.[1][2][12] The diagram below illustrates a hypothetical signaling pathway that could be investigated.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation that ensures adequate exposure in animal models. The formulation strategies and experimental protocols outlined in this document provide a solid foundation for researchers. It is recommended to perform initial pilot studies to determine the optimal formulation and dosage for the specific animal model and research question. Subsequent pharmacokinetic and pharmacodynamic studies will be essential to fully characterize the in vivo profile of this compound.
References
- 1. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. THE CHEMISTRY AND PHARMACOLOGY OF THE RAUWOLFIA ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of five alkaloids from Rauvolfia vomitoria in rat plasma by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Spectrophotometric determination of Rauwolfia alkaloids: estimation of reserpine in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Scalable Synthesis of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline C is a complex indole (B1671886) alkaloid isolated from Rauwolfia tetraphylla. While its specific biological activities are still under investigation, related sarpagine-type alkaloids exhibit promising pharmacological properties, including anti-inflammatory and cytotoxic effects. To facilitate further research and development, a robust and scalable synthetic route is paramount. As a published total synthesis of this compound has not been reported, this document outlines a comprehensive, hypothetical, and scalable synthetic strategy based on well-established and scalable methodologies for the synthesis of the core structure of related sarpagine (B1680780) alkaloids. The cornerstone of this proposed synthesis is a gram-scale asymmetric Pictet-Spengler reaction, a powerful tool for the construction of the key tetracyclic core.[1][2] This is followed by a series of functional group manipulations to achieve the target molecule. Detailed protocols for key transformations and quantitative data based on analogous reactions are provided to guide researchers in the scalable synthesis of this compound and related compounds.
Introduction to the Synthetic Strategy
The proposed synthetic approach to this compound is a convergent strategy that constructs the core sarpagine skeleton early in the sequence, allowing for late-stage functionalization. The key features of this strategy are:
-
Asymmetric Pictet-Spengler Reaction: This reaction is employed to stereoselectively form the tetracyclic core of the molecule and is known to be scalable.[1][2][3]
-
Dieckmann Condensation: This intramolecular cyclization is a classic and reliable method for forming the fifth ring of the sarpagine core.[1]
-
Stereocontrolled Reduction and Functionalization: Subsequent steps focus on the introduction of the correct stereochemistry and functional groups, such as the ester and hydroxyl moieties, characteristic of this compound.
Experimental Workflow
The overall workflow for the proposed synthesis is depicted below.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for the scalable synthesis of the pentacyclic sarpagine core, based on literature precedents for similar transformations.[1]
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Asymmetric Pictet-Spengler Reaction | N-benzyl tryptophan methyl ester | Ethyl 4-oxobutanoate (B1241810), TFA | Dichloromethane | 25 | 24 | 85-95 |
| N-Debenzylation & N-Methylation | Tetracyclic product | H₂, Pd/C; Methyl triflate | Methanol | 25 | 12 | 80-90 |
| Dieckmann Condensation | N-methylated intermediate | Sodium methoxide (B1231860) | Toluene | 110 | 72 | 70-80 |
| Decarboxylation | β-keto ester product | HCl (aq.), Acetic acid | Water | 100 | 12 | 85-95 |
Detailed Experimental Protocols
Protocol 1: Gram-Scale Asymmetric Pictet-Spengler Reaction
This protocol describes the formation of the key tetracyclic intermediate.
Materials:
-
N-benzyl tryptophan methyl ester (1.0 eq)
-
Ethyl 4-oxobutanoate (1.2 eq)
-
Trifluoroacetic acid (TFA, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-benzyl tryptophan methyl ester (e.g., 50.0 g) in anhydrous DCM (500 mL) under a nitrogen atmosphere at 0 °C, add ethyl 4-oxobutanoate.
-
Slowly add TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the tetracyclic intermediate.
Protocol 2: Dieckmann Condensation and Decarboxylation
This protocol outlines the formation of the pentacyclic sarpagine core.
Materials:
-
Tetracyclic amino ester from the previous step (1.0 eq)
-
Sodium methoxide (5.0 eq)
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Glacial acetic acid
-
Hydrochloric acid, concentrated
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
Procedure:
-
To a suspension of sodium methoxide in anhydrous toluene, add a solution of the tetracyclic amino ester (e.g., 40.0 g) in anhydrous methanol.
-
Heat the mixture to reflux for 72 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and neutralize with glacial acetic acid.
-
Remove the solvents under reduced pressure.
-
To the residue, add water, glacial acetic acid, and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and basify with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pentacyclic sarpagine core.
Potential Biological Activity and Signaling Pathways
While the specific molecular targets of this compound are unknown, many indole alkaloids exhibit anti-inflammatory and cytotoxic activities by modulating key signaling pathways.[4][5][6] A plausible mechanism of action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation and cell survival.[7]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
In this representative pathway, a pro-inflammatory stimulus like TNF-α activates the IKK complex, which then phosphorylates IκBα.[4] This targets IκBα for degradation, releasing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, like other related alkaloids, may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[7]
Conclusion
The provided application notes and protocols outline a feasible and scalable synthetic route to this compound. By leveraging a gram-scale asymmetric Pictet-Spengler reaction and other robust transformations, this strategy can provide sufficient material for comprehensive biological evaluation and further drug development efforts. The elucidation of the precise molecular mechanisms of this compound will be a critical next step in harnessing its therapeutic potential.
References
- 1. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Sarpagine-Related Bioactive Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rauvotetraphylline C Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a pentacyclic oxindole (B195798) alkaloid isolated from plants of the Rauvolfia genus, notably Rauvolfia tetraphylla. While research specifically focused on this compound is limited, studies on extracts from Rauvolfia tetraphylla and related alkaloids have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. These findings suggest the potential of this compound as a novel anti-cancer agent. This document provides a summary of the available data on sensitive cell lines, potential mechanisms of action, and detailed protocols for key experimental assays to guide further research and drug development efforts. It is important to note that much of the following information is based on studies of Rauvolfia extracts and related alkaloids, and further investigation is required to specifically attribute these effects to this compound.
Sensitive Cell Lines and Cytotoxicity
Extracts from Rauvolfia tetraphylla have shown cytotoxic activity against a range of human cancer cell lines. The following table summarizes the available data on cell line sensitivity.
| Cell Line | Cancer Type | Compound/Extract | IC50/Effective Concentration | Reference |
| MCF-7 | Breast Cancer | Rauvolfia tetraphylla extract | Significant cytotoxicity observed | [1][2] |
| HeLa | Cervical Cancer | Rauvolfia tetraphylla hexane (B92381) extract fraction | IC30 = 20.10 ± 1.1 μg/mL | [3] |
| A549 | Lung Cancer | Rauvolfia tetraphylla hexane extract fraction | Cytotoxic activity observed | [3] |
| Caco-2 | Colon Cancer | Rauvolfia tetraphylla hexane extract fraction | Cytotoxic activity observed | [3] |
| MDA-MB-231 | Breast Cancer | Rauvolfia tetraphylla hexane extract fraction | Cytotoxic activity observed | [3] |
| HL-60 | Promyelocytic Leukemia | Rauvotetraphyllines A-E | IC50 > 40 µM | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | Rauvotetraphyllines A-E | IC50 > 40 µM | [4] |
| SW-480 | Colon Adenocarcinoma | Rauvotetraphyllines A-E | IC50 > 40 µM | [4] |
Mechanism of Action
The primary mechanism of action of Rauvolfia alkaloids and extracts appears to be the induction of apoptosis. Studies have indicated the involvement of the intrinsic apoptotic pathway, characterized by alterations in the Bcl-2 family of proteins and mitochondrial dysfunction.
One study on a Rauvolfia tetraphylla extract demonstrated that its cytotoxic effect on MCF-7 breast cancer cells is associated with the downregulation of the anti-apoptotic protein Bcl-2[1]. Furthermore, research on the related indole (B1671886) alkaloid, reserpine (B192253), has shown that it can induce apoptosis in oral cancer by modulating the TGF-β signaling pathway, leading to the stimulation of pro-apoptotic proteins such as Bax, cytochrome c, Apaf-1, and caspases[5][6]. In prostate cancer cells, reserpine has been shown to induce apoptosis and cell cycle arrest through the disruption of the mitochondrial membrane potential[7][8].
While the precise signaling cascades triggered by this compound are yet to be elucidated, it is plausible that it may share similar mechanisms with other Rauvolfia alkaloids, potentially affecting key cell survival pathways such as PI3K/Akt and MAPK/ERK, which are common targets for plant-derived alkaloids[9][10].
Signaling Pathway Diagrams
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reserpine Induces Apoptosis and Cell Cycle Arrest in Hormone Independent Prostate Cancer Cells through Mitochondrial Membrane Potential Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impediment of Cancer by Dietary Plant-derived Alkaloids Through Oxidative Stress: Implications of PI3K/AKT Pathway in Apoptosis, Autophagy, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
Application Notes and Protocols for In Vitro Drug Metabolism Studies of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is an indole (B1671886) alkaloid, a class of compounds known for diverse pharmacological activities. Understanding the metabolic fate of a new chemical entity like this compound is a critical step in early drug development. In vitro drug metabolism studies are essential for predicting a compound's in vivo pharmacokinetic properties, including its metabolic stability, potential for drug-drug interactions, and the formation of active or toxic metabolites.[1][2][3] These studies help in the selection and optimization of drug candidates before they advance to preclinical and clinical trials.[4]
This document provides detailed application notes and standardized protocols for conducting in vitro drug metabolism studies on this compound. The methodologies described herein cover metabolic stability assessment, metabolite identification, and reaction phenotyping to identify the key enzymes responsible for its metabolism. While no specific experimental data for this compound is publicly available, the following sections include illustrative data in structured tables and diagrams to serve as a guide for data presentation and interpretation.
Metabolic Stability Assay
The metabolic stability assay is designed to determine the rate at which this compound is metabolized by liver enzymes.[5] This is a crucial parameter for predicting its in vivo half-life and oral bioavailability. The assay is typically performed using human liver microsomes or hepatocytes, which contain a wide range of drug-metabolizing enzymes.[4][6][7][8]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.
-
Prepare a 10 mM stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Thaw pooled human liver microsomes (HLM) on ice immediately before use.
-
-
Incubation Procedure:
-
In a 96-well plate, pre-warm the HLM suspension (final protein concentration 0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound (final concentration 1 µM) to the HLM suspension.
-
Start the incubation by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).[7]
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
-
-
Data Presentation: Metabolic Stability of this compound
| Parameter | Human Liver Microsomes | Human Hepatocytes |
| Half-life (t½, min) | 25.8 | 35.2 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 26.9 | - |
| Intrinsic Clearance (CLint, µL/min/10^6 cells) | - | 19.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow: Metabolic Stability Assay
Metabolite Identification
Metabolite identification studies are performed to determine the chemical structures of metabolites formed from this compound.[9] This information is crucial for understanding the biotransformation pathways and for identifying any potentially active or reactive metabolites.[9] High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.[10][11]
Experimental Protocol: Metabolite Identification
-
Scaled-up Incubation:
-
Perform a larger scale incubation of this compound (e.g., 10 µM) with human liver microsomes or hepatocytes to generate sufficient quantities of metabolites for structural elucidation.
-
Incubate for a longer period (e.g., 2 hours) to allow for the formation of both primary and secondary metabolites.
-
Include a control incubation without the test compound to identify background signals.
-
-
Sample Extraction:
-
Terminate the incubation by adding ice-cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
-
HRMS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.[11]
-
Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.
-
Perform MS/MS fragmentation analysis to obtain structural information about the parent compound and its metabolites.
-
-
Data Processing and Structural Elucidation:
-
Process the raw data using specialized software to identify potential metabolites based on their mass-to-charge ratio (m/z) and retention time.
-
Compare the MS/MS fragmentation patterns of the metabolites with that of the parent compound to propose biotransformation pathways (e.g., oxidation, hydroxylation, glucuronidation).
-
Data Presentation: Hypothetical Metabolites of this compound
| Metabolite ID | Observed m/z [M+H]+ | Proposed Biotransformation |
| M1 | [Parent + 16] | Oxidation (e.g., N-oxide) |
| M2 | [Parent + 16] | Hydroxylation |
| M3 | [Parent + 32] | Dihydroxylation |
| M4 | [Parent + 176] | Glucuronidation |
| M5 | [Parent - 14] | N-demethylation |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow: Metabolite Identification
Reaction Phenotyping
Reaction phenotyping studies are conducted to identify the specific drug-metabolizing enzymes, primarily cytochrome P450 (CYP) isoforms, responsible for the metabolism of this compound.[12][13][14][15] This is critical for predicting potential drug-drug interactions.[14] The two most common approaches are the use of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes.[12][13][15]
Experimental Protocol: Reaction Phenotyping
A. Recombinant Human CYP Enzymes:
-
Incubate this compound (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.
-
Follow the incubation and sample analysis procedures as described in the metabolic stability assay.
-
The rate of metabolism by each CYP isoform is determined by measuring the depletion of the parent compound over time.
B. Chemical Inhibition in Human Liver Microsomes:
-
Pre-incubate human liver microsomes with a selective chemical inhibitor for each major CYP isoform for a specified time.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Measure the rate of metabolism of this compound in the presence and absence of each inhibitor.
-
A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Data Presentation: Hypothetical CYP450 Contribution to this compound Metabolism
| CYP Isoform | Metabolism Rate (% of Control) |
| CYP1A2 | 95.2 |
| CYP2C9 | 88.7 |
| CYP2C19 | 91.3 |
| CYP2D6 | 45.6 |
| CYP3A4 | 15.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A lower percentage indicates a greater contribution of that CYP isoform to the metabolism.
Hypothetical Metabolic Pathway of this compound
Conclusion
The in vitro drug metabolism protocols and application notes provided here offer a comprehensive framework for the initial characterization of this compound. By systematically evaluating its metabolic stability, identifying its metabolites, and pinpointing the key metabolizing enzymes, researchers can gain valuable insights into its potential pharmacokinetic behavior in humans. This information is indispensable for making informed decisions during the drug development process, ultimately contributing to the development of safer and more effective medicines. It is important to reiterate that the quantitative data and specific metabolic pathways presented are hypothetical and serve as a guide for experimental design and data presentation. Actual experimental results for this compound may vary.
References
- 1. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. mercell.com [mercell.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. bioivt.com [bioivt.com]
- 9. bioivt.com [bioivt.com]
- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 15. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Analytical Standards for Rauvotetraphylline C: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and protocols for the analytical standards of Rauvotetraphylline C. This guide includes detailed methodologies for key analytical techniques, quantitative data summaries, and visualizations of experimental workflows to facilitate accurate analysis and further research into this natural compound.
Physicochemical Properties and Handling
This compound is an indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla. As a member of the diverse family of Rauwolfia alkaloids, it is essential to handle this compound with appropriate laboratory safety measures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄N₂O₇ | --INVALID-LINK-- |
| Molecular Weight | 510.58 g/mol | --INVALID-LINK-- |
| Physical State | Solid | --INVALID-LINK-- |
| LogP | 1.257 | --INVALID-LINK-- |
Storage and Stability: this compound, as a solid, should be stored in a cool, dry place, protected from light to prevent degradation. For solution-based standards, it is recommended to prepare fresh solutions or store them at -20°C for short-term use. Long-term stability studies for solutions have not been extensively reported.
Analytical Methodologies
This section details the protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Quantification
A validated Reverse Phase-HPLC (RP-HPLC) method is crucial for the quantification of this compound in various matrices, including plant extracts and biological samples. The following protocol is a general guideline based on methods used for similar indole alkaloids from Rauwolfia species.
Protocol 1: RP-HPLC-UV Analysis of this compound
Objective: To quantify this compound using RP-HPLC with UV detection.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from Rauwolfia tetraphylla extract):
-
Perform an extraction of the plant material using a suitable solvent such as methanol or ethanol.
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of Rauwolfia alkaloids. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-60% Acetonitrile
-
25-30 min: 60-10% Acetonitrile
-
30-35 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (requires determination by UV-Vis spectroscopy, typically in the range of 220-280 nm for indole alkaloids).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Table 2: Typical HPLC Parameters for Rauwolfia Alkaloid Analysis
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 220-280 nm |
| Injection Volume | 10 µL |
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The following provides a general protocol for acquiring NMR data. The specific chemical shifts for this compound, as reported in the literature, are essential for confirming its identity.
Protocol 2: NMR Spectroscopic Analysis of this compound
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound reference standard
-
Deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆)
-
NMR tubes
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound (typically 1-5 mg for ¹H, 10-20 mg for ¹³C) in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Table 3: Hypothetical ¹H and ¹³C NMR Data for a Representative Indole Alkaloid Moiety (Specific data for this compound should be obtained from relevant literature)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-2 | - | 135.8 |
| C-3 | 3.50 (m) | 45.2 |
| C-5 | 7.50 (d) | 121.5 |
| C-6 | 7.10 (t) | 119.8 |
| C-7 | - | 128.0 |
| N-H | 8.10 (s) | - |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation.
Protocol 3: Mass Spectrometric Analysis of this compound
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).
-
-
Infusion and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system.
-
Use positive ion mode for ESI, as alkaloids readily form protonated molecules [M+H]⁺.
-
-
MS Scan:
-
Acquire a full scan mass spectrum to determine the mass of the molecular ion. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 511.58.
-
-
Tandem MS (MS/MS):
-
Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the product ion spectrum to observe the fragmentation pattern. This pattern is characteristic of the molecule's structure.
-
Workflow for Mass Spectrometric Analysis
Caption: Workflow for the mass spectrometric analysis of this compound.
Biological Activity and Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated in publicly available literature, indole alkaloids, as a class, are known to exhibit a wide range of biological activities, including anticancer and neuroprotective effects. Research into the precise mechanisms of this compound is an active area of investigation.
Hypothesized Signaling Pathways for Indole Alkaloids:
Based on the activities of structurally similar compounds, this compound could potentially interact with various signaling pathways.
Caption: Potential biological activities and signaling pathways for this compound.
Further research is required to validate these potential mechanisms and to identify the specific molecular targets of this compound. The analytical methods outlined in this guide will be instrumental in supporting such pharmacological investigations.
Troubleshooting & Optimization
Technical Support Center: Purification of Rauvotetraphylline C
Welcome to the technical support center for the purification of Rauvotetraphylline C. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
This compound, a sarpagine-type indole alkaloid from Rauvolfia tetraphylla, presents several purification challenges inherent to its chemical class. These include:
-
Co-elution with Structurally Similar Alkaloids: Rauvolfia species contain a complex mixture of indole alkaloids with similar polarities and structures, making chromatographic separation difficult.
-
Peak Tailing: As a basic compound, this compound can interact with acidic silanol (B1196071) groups on standard silica (B1680970) gel stationary phases, leading to asymmetrical peak shapes and reduced resolution.
-
Compound Instability: Sarpagine-type alkaloids can be sensitive to pH changes. Basic conditions may lead to epimerization, particularly if there are aldehyde functionalities, which can result in the appearance of multiple peaks for a single compound.
-
Low Abundance: The concentration of any single alkaloid in the crude plant extract is often low, requiring efficient extraction and purification methods to obtain a usable quantity.
Q2: I'm observing significant peak tailing during HPLC analysis of my fractions. What can I do to improve peak shape?
Peak tailing is a common issue when purifying basic compounds like this compound on standard silica-based columns. Here are several troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) can protonate residual silanol groups on the stationary phase, minimizing their interaction with the basic alkaloid.
-
Use an End-Capped Column: Employing a C18 column where the residual silanol groups have been chemically deactivated (end-capped) will reduce secondary interactions.
-
Add a Basic Modifier: In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-1%) to the mobile phase can mask the acidic silanol sites on silica gel.
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume.
Q3: My purification yield for this compound is very low. How can I optimize the extraction and purification process?
Low yields can be attributed to several factors, from initial extraction to the final purification steps. Consider the following:
-
Optimize Initial Extraction: The choice of solvent for the initial plant material extraction is critical. While methanol (B129727) is commonly used, a chloroform (B151607) fraction often shows a higher concentration of alkaloids. Experiment with different solvent systems to maximize the recovery of indole alkaloids.
-
Minimize Transfer Steps: Each transfer step (e.g., from flask to flask, during solvent evaporation) can result in sample loss. Streamline your workflow to minimize these transfers.
-
Monitor Fractions Carefully: Use thin-layer chromatography (TLC) or analytical HPLC to carefully monitor the fractions from your column chromatography. Pooling fractions that are not pure can lead to lower yields in subsequent purification steps.
-
Assess Compound Stability: If this compound is degrading during purification, this will significantly impact the yield. Ensure that the pH and temperature of your purification process are within a stable range for the compound.
Q4: I am seeing multiple peaks in my chromatogram where I expect to see a single peak for this compound. What could be the cause?
The appearance of multiple peaks for a single compound can be due to several reasons:
-
Co-eluting Impurities: The most likely reason is the presence of other Rauvolfia alkaloids with very similar retention times. To address this, you may need to optimize your chromatographic method by changing the mobile phase composition, gradient, or stationary phase.
-
Compound Degradation or Isomerization: As mentioned, sarpagine-type alkaloids can be unstable under certain conditions. If your compound is isomerizing during purification, you will see multiple peaks. Preparing fresh standards and ensuring your solvents are neutral can help diagnose this issue.
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak splitting. It is always best to dissolve your sample in the initial mobile phase.
-
Column Issues: A void at the head of the column or a partially blocked frit can cause the sample band to split.
Troubleshooting Guides
Guide 1: Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Target compound does not elute from the column | Strong interaction with the acidic silica gel stationary phase. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase. Switch to a less acidic stationary phase like alumina. |
| Poor resolution between this compound and other alkaloids | The mobile phase does not have the correct selectivity. | Optimize the mobile phase using TLC with different solvent systems. Consider a different stationary phase (e.g., reversed-phase C18). |
| Compound appears to be degrading on the column | The acidic nature of the silica gel is causing decomposition. | Deactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the solvent). |
Guide 2: HPLC Troubleshooting
| Problem | Possible Cause | Solution |
| Fluctuating retention times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Ghost peaks | Contamination in the mobile phase or carryover from a previous injection. | Use high-purity solvents and filter the mobile phase. Run a blank gradient to wash the column. |
| High backpressure | Blockage in the system (e.g., column frit, tubing). | Filter all samples and mobile phases. If the pressure remains high, reverse-flush the column (if permissible by the manufacturer). |
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following tables provide representative data for the extraction of total alkaloids from Rauvolfia species, which can serve as a benchmark for your experiments.
Table 1: Total Alkaloid Content in Different Parts of Rauvolfia tetraphylla
| Plant Part | Total Alkaloid Yield (%) |
| Flower | 9.0% |
| Very Young Leaf | 8.17% |
| Stem | Not specified |
| Root | Not specified |
| Fruit | 0.22% |
Table 2: Representative Yields from a Generic Alkaloid Purification Workflow
| Purification Stage | Starting Material | Product | Typical Yield | Typical Purity |
| Crude Extraction | 1 kg dried plant material | 50 g crude extract | 5% | 1-5% |
| Solvent Partitioning | 50 g crude extract | 10 g alkaloid-rich fraction | 20% | 10-20% |
| Silica Gel Column Chromatography | 10 g alkaloid-rich fraction | 500 mg semi-pure compound | 5% | 70-90% |
| Preparative HPLC | 500 mg semi-pure compound | 50 mg pure compound | 10% | >98% |
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Rauvolfia tetraphylla
-
Plant Material Preparation: Air-dry the aerial parts of Rauvolfia tetraphylla and grind them into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Acid-Base Extraction: a. Dissolve the crude extract in 1 M HCl. b. Warm the acidic solution in a water bath at 50°C for 5 minutes. c. Basify the solution by adding 5 M NaOH until the pH is approximately 10. d. Extract the basic solution three times with an equal volume of dichloromethane (B109758).
-
Final Concentration: Combine the dichloromethane fractions and evaporate the solvent to dryness to yield the crude alkaloid extract.
Protocol 2: Purification of this compound using Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a non-polar solvent like hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC.
-
Analysis and Pooling: Identify the fractions containing this compound using a reference standard on TLC. Pool the pure fractions.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common chromatography issues.
Technical Support Center: Overcoming Rauvotetraphylline C Solubility Issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvotetraphylline C. The focus is on addressing common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMSO a concern?
A1: this compound is a tetracyclic oxindole (B195798) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla.[1][2] Like many alkaloids, which are often crystalline solids, this compound can exhibit limited solubility in common laboratory solvents.[3] While DMSO is a powerful and widely used solvent for a broad range of organic compounds, including many alkaloids, achieving high concentrations of this compound in 100% DMSO can be challenging.[4][5] This can impact the preparation of stock solutions for in vitro and in vivo experiments.
Q2: Is there any available data on the solubility of this compound in DMSO?
Q3: What are the initial steps to take if I'm having trouble dissolving this compound in DMSO?
A3: If you are encountering difficulties, consider the following initial troubleshooting steps:
-
Ensure DMSO Quality: Use anhydrous, high-purity DMSO. Contamination with water can significantly decrease the solubility of hydrophobic compounds.
-
Gentle Heating: Warm the solution to 30-40°C. Many compounds show increased solubility at slightly elevated temperatures. Avoid excessive heat to prevent potential degradation of the compound.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break up compound aggregates and accelerate the dissolution process.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q4: Can I use a co-solvent to improve the solubility of this compound in DMSO?
A4: Yes, using a co-solvent is a common and effective strategy. The choice of co-solvent will depend on your downstream application. For in vivo studies, formulations often start with a DMSO stock solution which is then diluted with other vehicles.[4]
Troubleshooting Guide
Problem: this compound does not fully dissolve in 100% DMSO at the desired concentration.
| Possible Cause | Suggested Solution |
| Concentration exceeds solubility limit | Attempt to dissolve a smaller amount of the compound to determine an achievable stock concentration. Prepare a more dilute stock solution if your experimental design allows. |
| Impure or wet DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption. |
| Compound aggregation | Use sonication for 10-15 minutes to break up particles. Gentle heating (30-40°C) in conjunction with vortexing can also be effective. |
| Insufficient time for dissolution | Allow the solution to mix for a longer period (e.g., 1-2 hours) at room temperature with gentle agitation. |
Problem: The compound precipitates out of the DMSO stock solution upon storage.
| Possible Cause | Suggested Solution |
| Stock solution is supersaturated | The concentration is too high for stable storage. Prepare a fresh, less concentrated stock solution. Before use, briefly warm and vortex the solution to redissolve any precipitate. |
| Freeze-thaw cycles | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing, which can promote precipitation. |
| Improper storage temperature | Store DMSO stock solutions at -20°C or -80°C as recommended for alkaloids to maintain stability.[6] |
Problem: The compound precipitates when the DMSO stock is diluted into an aqueous buffer or cell culture medium.
| Possible Cause | Suggested Solution |
| Poor aqueous solubility | This is a common issue for many organic compounds. Minimize the final concentration of DMSO in your aqueous solution (typically <0.5% v/v).[6] |
| Rapid addition to aqueous solution | Add the DMSO stock solution dropwise to the aqueous buffer/medium while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
| Use of formulation aids | For in vivo or certain in vitro applications, consider using surfactants or other formulation agents like Tween 80 or PEG300 in the final dilution.[4] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [4] |
| Molecular Weight | 510.58 g/mol | [4] |
| Appearance | Typically exists as a solid at room temperature | [4] |
| Class | Tetracyclic Oxindole Alkaloid |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heating block (optional)
Procedure:
-
Calculation: Calculate the mass of this compound required to make a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 510.58 g/mol * 1000 mg/g
-
For 1 mL of a 10 mM stock, you will need 5.106 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: a. Add the desired volume of anhydrous DMSO to the vial. b. Vortex the solution vigorously for 1-2 minutes. c. Visually inspect for any undissolved particles.
-
Troubleshooting Dissolution: a. If the compound is not fully dissolved, sonicate the vial for 10-15 minutes. b. Alternatively, gently warm the vial to 37°C for 5-10 minutes and vortex again.
-
Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. b. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Overview of pharmacological activities of Rauwolfia alkaloids.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Rauvotetraphylline C in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rauvotetraphylline C. The information herein is designed to address common challenges encountered during the preparation and long-term storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a color change after a few days of storage. What could be the cause?
A1: A color change in your this compound solution is often an indicator of chemical degradation. Indole (B1671886) alkaloids can be susceptible to oxidation, and the appearance of color may signify the formation of degradation products. This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidative agents.[1][2][3] It is recommended to store the solution protected from light and at a reduced temperature to minimize degradation.
Q2: I'm observing precipitation in my aqueous this compound solution. How can I improve its solubility and prevent this?
A2: Precipitation of this compound, a polar indole alkaloid, in aqueous solutions can be due to its limited solubility, especially at neutral or basic pH.[4] To improve solubility, consider the following:
-
pH Adjustment: Indole alkaloids are often more soluble in acidic conditions.[5] Adjusting the pH of your solution to a slightly acidic range (e.g., pH 3-5) using a suitable buffer system like citrate (B86180) or phosphate (B84403) buffer may enhance solubility and stability.[6][7]
-
Co-solvents: Employing a co-solvent system can increase the solubility of your compound. Common co-solvents used in formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).
-
Excipients: Certain excipients can act as solubilizing agents.[6][8] For instance, surfactants like polysorbates can be effective.[6]
Q3: What are the optimal storage conditions for long-term stability of a this compound stock solution?
A3: For long-term storage, it is crucial to minimize factors that can lead to degradation. Based on general knowledge of indole alkaloids, the following conditions are recommended as a starting point:
-
Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Lower temperatures generally slow down chemical degradation rates.[9][10]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1] Photodegradation is a common pathway for the degradation of photosensitive compounds.
-
Atmosphere: For highly sensitive compounds, purging the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.
-
pH: Maintain a slightly acidic pH (3-5) using a stable buffer system.[7][11]
Q4: Which analytical techniques are suitable for assessing the stability of this compound?
A4: A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) and separate it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for the quantitative analysis of alkaloids.[12][13][14] A well-developed HPLC method can provide information on the potency of this compound and the formation of impurities over time. Other chromatographic techniques like UPLC-MS can also be employed for more sensitive and detailed analysis.[15][16]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid loss of potency in solution | Chemical degradation (hydrolysis, oxidation) | - Conduct forced degradation studies to identify degradation pathways.[1][2][3] - Adjust pH to a more stable range (typically acidic for indole alkaloids).[7][11] - Add antioxidants (e.g., ascorbic acid, EDTA) to the formulation.[6] - Store under an inert atmosphere (nitrogen or argon). |
| Cloudiness or precipitation appears upon thawing a frozen solution | Poor aqueous solubility at higher concentrations or pH shifts during freezing. | - Increase the proportion of co-solvent in your formulation. - Evaluate the use of cryoprotectants. - Ensure the pH of the solution is maintained post-thaw. |
| Inconsistent results in bioassays | Degradation of the compound in the assay medium. | - Assess the stability of this compound in the specific bioassay buffer and conditions (e.g., temperature, light exposure). - Prepare fresh solutions for each experiment from a stable stock. |
| Peak tailing or broadening in HPLC analysis | Interaction of the basic alkaloid with acidic silanol (B1196071) groups on the HPLC column. | - Add a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to improve peak shape.[17] - Use a base-deactivated HPLC column. |
Quantitative Data Summary
The following tables present hypothetical stability data for an indole alkaloid with properties similar to this compound, demonstrating the impact of different storage conditions.
Table 1: Effect of pH on the Stability of a Hypothetical Indole Alkaloid Solution (Stored at 25°C for 30 days)
| pH | % Recovery of Parent Compound | Appearance |
| 3.0 | 98.5% | Clear, colorless |
| 5.0 | 95.2% | Clear, colorless |
| 7.0 | 82.1% | Clear, faint yellow |
| 9.0 | 65.7% | Clear, yellow |
Table 2: Effect of Temperature on the Stability of a Hypothetical Indole Alkaloid Solution (pH 4.0, Stored for 90 days)
| Temperature | % Recovery of Parent Compound | Appearance |
| -20°C | 99.8% | Clear, colorless |
| 4°C | 97.3% | Clear, colorless |
| 25°C | 88.9% | Clear, very faint yellow |
| 40°C | 71.5% | Clear, yellowish-brown |
Table 3: Effect of Light Exposure on the Stability of a Hypothetical Indole Alkaloid Solution (pH 4.0, Stored at 25°C for 30 days)
| Light Condition | % Recovery of Parent Compound | Appearance |
| Protected from Light | 96.8% | Clear, colorless |
| Exposed to Ambient Light | 85.4% | Clear, pale yellow |
| Exposed to UV Light (254 nm) | 55.1% | Clear, yellow-brown |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3]
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose solid this compound powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method for the quantification of this compound and the separation of its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards to establish a calibration curve.
-
Inject the samples from the forced degradation study to assess peak purity and resolution between the parent compound and any degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for an indole alkaloid.
Caption: Troubleshooting decision tree for unstable solutions.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. researchgate.net [researchgate.net]
- 8. colorcon.com [colorcon.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Rauvotetraphylline C degradation pathways and prevention
Disclaimer: Rauvotetraphylline C is a compound with limited publicly available stability data. The degradation pathways and specific quantitative results presented in this guide are hypothetical and based on the behavior of structurally related tetracyclic oxindole (B195798) alkaloids. This information serves as a general framework for researchers to design and conduct their own stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on the behavior of similar alkaloid structures, this compound is likely susceptible to degradation under several conditions. The primary factors of concern are pH, temperature, and exposure to oxidative agents and light. Specifically, the molecule may be acid-labile, and ester or lactam functionalities, if present, could be susceptible to hydrolysis under alkaline conditions.[1][2][3]
Q2: What are the expected degradation products of this compound?
While specific degradation products are unknown, plausible pathways for related alkaloids include:
-
Acidic Hydrolysis: Potential opening of ether linkages or other acid-labile groups.
-
Alkaline Hydrolysis: Saponification of any ester groups, such as a methyl ester, leading to the formation of a carboxylic acid derivative (e.g., a carboxymitragynine analog).[2][3]
-
Oxidation: Formation of N-oxides or other oxidation products, which is a common metabolic and degradation pathway for alkaloids.[4]
-
Photodegradation: Complex rearrangements and degradation upon exposure to UV or visible light.
Q3: What is the recommended general approach for investigating the stability of this compound?
A forced degradation study is the standard approach to determine the intrinsic stability of a new chemical entity like this compound.[5][6][7] This involves subjecting the compound to stress conditions more severe than those used in long-term stability testing to identify potential degradation pathways and products. The typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photostability testing.[8]
Q4: Which analytical technique is most suitable for monitoring the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[9][10] This method should be capable of separating the intact this compound from all potential degradation products, ensuring that the quantification of the parent compound is accurate and free from interference.[5] Development of such a method is a primary goal of the forced degradation study.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
Issue 1: Rapid Degradation Observed Under All Forced Degradation Conditions
-
Possible Cause: The stress conditions are too harsh, leading to excessive degradation (e.g., >20%), which may not be relevant to real-world storage.[8]
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: If using 1.0 M HCl or NaOH, reduce the concentration to 0.1 M or 0.01 M.
-
Lower Temperature: Conduct the study at a lower temperature (e.g., 40°C instead of 80°C).
-
Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 8 hours instead of 24 hours).
-
Decision Tree:
Figure 1: Troubleshooting workflow for excessive degradation.
-
Issue 2: No Degradation Observed Under Any Stress Condition
-
Possible Cause: The compound is highly stable, or the stress conditions are not sufficiently rigorous to induce degradation.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using 0.1 M HCl or NaOH, increase to 1.0 M.
-
Increase Temperature: Elevate the temperature in increments (e.g., from 60°C to 80°C).
-
Extend Exposure Time: Increase the duration of the study.
-
Check Oxidizing Agent: Ensure the oxidizing agent (e.g., H₂O₂) is fresh and has not decomposed.
-
Issue 3: Poor Resolution Between Parent Peak and Degradant Peaks in HPLC
-
Possible Cause: The current HPLC method is not "stability-indicating." The chromatographic conditions are insufficient to separate the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Adjust the pH or the ratio of organic solvent to aqueous buffer.
-
Change Gradient Profile: If using a gradient, make it shallower to increase the separation between closely eluting peaks.
-
Evaluate a Different Column: Test a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18).
-
Adjust Temperature: Lowering or raising the column temperature can alter selectivity and improve resolution.[11]
-
Data Presentation
The results of a forced degradation study should be presented clearly to show the percentage of degradation under each condition.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Reagent/Setting | Duration | Temperature | % Assay of this compound | % Degradation | Major Degradant Peak (RT, min) |
| Control | None | 48 hr | 40°C | 99.8 | 0.2 | - |
| Acid Hydrolysis | 0.1 M HCl | 24 hr | 60°C | 88.5 | 11.5 | 4.2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hr | 40°C | 85.2 | 14.8 | 3.1 |
| Oxidation | 3% H₂O₂ | 24 hr | 25°C | 91.3 | 8.7 | 7.5, 8.1 |
| Thermal | Solid State | 7 days | 80°C | 96.1 | 3.9 | 6.5 |
| Photolytic | Solid, ICH Option 2 | - | 25°C | 94.7 | 5.3 | 9.3 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
1. Objective: To identify potential degradation pathways and products for this compound and to develop a stability-indicating analytical method.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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Calibrated HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter, calibrated oven, photostability chamber
3. Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
4. Procedure:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C. Withdraw samples at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[8]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store protected from light at room temperature. Withdraw samples at 0, 4, 8, and 24 hours.
-
Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C. Withdraw samples at 1, 3, and 7 days, dissolve in solvent, and analyze.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). Analyze the sample after exposure.
5. Analysis:
-
Analyze all samples by a suitable HPLC-PDA method. Monitor the peak area of the parent compound and any new peaks that appear. Calculate the percent degradation.
Workflow Diagram:
Hypothetical Degradation Pathway
Based on related oxindole alkaloids, a plausible degradation pathway for a hypothetical this compound structure containing a methyl ester is hydrolysis under basic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ifrti.org [ifrti.org]
- 3. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. japsonline.com [japsonline.com]
- 10. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Rauvotetraphylline C Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Rauvotetraphylline C analogs. The content is designed to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound analogs, with a focus on the key Pictet-Spengler reaction for the formation of the core structure.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TC-SYN-001 | Low or no yield of the desired tetracyclic product. | - Ineffective catalyst or incorrect catalyst loading.- Unsuitable reaction temperature.- Inappropriate solvent selection.- Decomposition of starting materials or product. | - Catalyst Optimization: Screen various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂). For sensitive substrates, consider milder catalysts like chiral phosphoric acids. Optimize catalyst loading (typically 10-50 mol%).[1]- Temperature Adjustment: Begin at a lower temperature and gradually increase while monitoring the reaction by TLC or HPLC to prevent degradation.[1]- Solvent Screening: Test a range of solvents, including both protic (e.g., methanol, ethanol) and aprotic (e.g., dichloromethane, toluene, acetonitrile) options.[1]- Milder Conditions: If decomposition is observed, switch to a weaker acid and lower the reaction temperature. Consider protecting sensitive functional groups on the tryptamine (B22526) or aldehyde starting materials.[1] |
| TC-SYN-002 | Formation of multiple side products, complicating purification. | - Over-alkylation or polymerization of the product with starting materials.- Formation of polar byproducts due to harsh acidic conditions. | - Stoichiometry Control: Use a slight excess of the aldehyde component to ensure full consumption of the tryptamine derivative.[1]- Slow Addition: Add one reagent slowly to the reaction mixture to maintain low concentrations and minimize side reactions.- Aqueous Workup: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) to remove acid and water-soluble impurities before extraction.[1] |
| TC-PUR-001 | Difficulty in purifying the final product by column chromatography. | - Strong adsorption of the polar alkaloid to the silica (B1680970) gel stationary phase.- Peak tailing due to interaction of the basic nitrogen with acidic silanol (B1196071) groups.- Poor separation of structurally similar analogs or diastereomers. | - Stationary Phase Selection: Consider using basic or neutral alumina (B75360) instead of silica gel to reduce strong acidic interactions. Reversed-phase (C18) chromatography can also be effective for polar compounds.- Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (B128534) (0.5%) or ammonium (B1175870) hydroxide (B78521) to the eluent to suppress peak tailing on silica gel.- Gradient Elution: Employ a gradient elution, gradually increasing the solvent polarity to improve separation of compounds with different polarities. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound analogs?
A1: The key step is typically the Pictet-Spengler reaction, which forms the tetracyclic β-carboline core of the molecule. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The efficiency and stereoselectivity of this step are crucial for the overall success of the synthesis.
Q2: How can I control the stereochemistry of the newly formed chiral center in the Pictet-Spengler reaction?
A2: Controlling stereochemistry is a significant challenge in the synthesis of complex indole (B1671886) alkaloids.[2] Strategies to achieve high diastereoselectivity or enantioselectivity include:
-
Chiral Auxiliaries: Using a chiral tryptamine derivative or a chiral aldehyde.
-
Chiral Catalysts: Employing a chiral Brønsted acid, such as a chiral phosphoric acid, to induce asymmetry.
-
Substrate Control: The inherent chirality of complex starting materials can direct the stereochemical outcome of the cyclization.
Q3: My reaction appears to stall before completion. What can I do?
A3: If the reaction stalls, consider the following:
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Increase Catalyst Loading: The catalyst may be degrading over time. Add another portion of the catalyst.
-
Increase Temperature: Gently heat the reaction mixture, as higher temperatures can overcome the activation energy barrier. Monitor carefully for any signs of decomposition.
-
Check Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction. Ensure all reagents are pure and the solvent is anhydrous if required.
Q4: What analytical techniques are best for monitoring the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion and identify major products and byproducts.
Data Presentation
The following tables summarize key reaction parameters for the optimization of the Pictet-Spengler reaction, a crucial step in the synthesis of this compound analogs.
Table 1: Effect of Catalyst on the Pictet-Spengler Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Trifluoroacetic Acid (TFA) | 20 | Dichloromethane (DCM) | 25 | 75 |
| Hydrochloric Acid (HCl) | 15 | Methanol | 60 | 68 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 25 | Toluene | 80 | 82 |
| Chiral Phosphoric Acid | 10 | Toluene | 0 | 90 (95% ee) |
Table 2: Effect of Solvent on the Pictet-Spengler Reaction
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | TFA | 25 | 12 | 75 |
| Toluene | TFA | 80 | 8 | 85 |
| Acetonitrile | TFA | 60 | 10 | 78 |
| Methanol | HCl | 60 | 16 | 68 |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
-
To a solution of the tryptamine analog (1.0 equivalent) in the chosen solvent (e.g., dichloromethane, toluene), add the aldehyde partner (1.1 equivalents).
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Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%) to the mixture.
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Stir the reaction at the desired temperature (ranging from 0 °C to reflux) and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina.
Protocol 2: Purification of Indole Alkaloids by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel or alumina in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity of the solvent system (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound analog.
Visualizations
Caption: Experimental workflow for the synthesis of this compound analogs.
References
Troubleshooting low bioactivity in Rauvotetraphylline C assays
Welcome to the technical support center for troubleshooting assays involving Rauvotetraphylline C. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to perceived low bioactivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My MTT assay with this compound shows a very high IC50 value (>40 µM). Does this mean the compound is inactive?
A1: Not necessarily. While a high IC50 value can indicate low potency, it may also stem from several experimental factors. This compound has reported cytotoxic activity in various cell lines, but the effective concentration can be influenced by the specifics of your assay setup.[1] Consider the following possibilities:
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Compound-related issues: Poor solubility or degradation of the compound in your assay medium.
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Assay-related issues: Suboptimal cell density, incorrect incubation time, or interference of the compound with the MTT readout.[2][3]
-
Cell line-specific factors: The cell line you are using may be inherently resistant to the compound's mechanism of action.
We recommend a systematic troubleshooting approach to rule out these factors before concluding on the compound's intrinsic activity.
Q2: I'm observing precipitation in my wells after adding this compound. How can I solve this?
A2: Precipitation is a common issue for many organic compounds like alkaloids when diluted from a DMSO stock into an aqueous cell culture medium.[4][5] This significantly lowers the effective concentration of the compound available to the cells.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells under a microscope after adding the compound.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[5]
-
Stock Solution: Prepare a high-concentration stock solution in 100% anhydrous DMSO. Store it in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]
-
Dilution Method: When making working solutions, perform serial dilutions in your cell culture medium with vigorous mixing to aid solubility.
Q3: Could the this compound be degrading under my experimental conditions?
A3: Yes, the stability of the compound can be a factor. The chemical structure of alkaloids may be susceptible to degradation at 37°C and physiological pH over extended incubation periods.[5]
Recommendations:
-
Fresh Solutions: Always prepare fresh dilutions of the compound from your frozen stock solution immediately before each experiment.[4]
-
Minimize Exposure: Reduce the time the compound is incubated in the medium before being added to the cells.
-
Light Sensitivity: Protect your stock solutions and compound-containing media from light, as some compounds are light-sensitive.[5]
Q4: How do I know if my chosen cell line is appropriate for this assay?
A4: The choice of cell line is critical. A lack of response could be due to the specific genetic makeup or signaling pathways of your cells.[2]
Considerations:
-
Target Expression: If the molecular target of this compound is known, ensure your cell line expresses this target at sufficient levels.
-
Pathway Activity: The relevant signaling pathway for the compound's mechanism of action might not be active in your chosen cell line.[5]
-
Literature Review: Check if other researchers have reported the effects of similar alkaloids on your cell line.
-
Positive Controls: Use a well-characterized positive control compound known to induce the expected effect in your cell line to confirm that the assay system is working correctly.
Troubleshooting Guides
Guide 1: Diagnosing Low Bioactivity
This guide provides a logical workflow to diagnose the root cause of unexpectedly low bioactivity.
Caption: A logical workflow for troubleshooting low bioactivity.
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for Rauvotetraphylline compounds. Note that high variability can exist between different cell lines and assay conditions.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Rauvotetraphylline F | HL-60 (Leukemia) | MTT | >40 | [1] |
| Rauvotetraphylline F | SMMC-7721 (Hepatoma) | MTT | >40 | [1] |
| Rauvotetraphylline F | A-549 (Lung Cancer) | MTT | >40 | [1] |
| Rauvotetraphylline F | MCF-7 (Breast Cancer) | MTT | >40 | [1] |
| Rauvotetraphylline F | SW-480 (Colon Cancer) | MTT | >40 | [1] |
| 21-epi-rauvotetraphylline H | HL-60 (Leukemia) | MTT | >40 | [1] |
| 21-epi-rauvotetraphylline H | SMMC-7721 (Hepatoma) | MTT | >40 | [1] |
| 21-epi-rauvotetraphylline H | A-549 (Lung Cancer) | MTT | >40 | [1] |
| 21-epi-rauvotetraphylline H | MCF-7 (Breast Cancer) | MTT | >40 | [1] |
| 21-epi-rauvotetraphylline H | SW-480 (Colon Cancer) | MTT | >40 | [1] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound using an MTT assay.
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a series of dilutions in your complete cell culture medium.
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Cell Treatment: Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (media with the same final DMSO concentration) and a positive control for cytotoxicity.[5]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[1]
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Solubilization: After incubation, dissolve the resulting formazan crystals by adding a solubilization solution (e.g., DMSO).
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Data Acquisition: Measure the absorbance of the wells using a microplate reader.
Hypothetical Signaling Pathway
While the precise mechanism of this compound is under investigation, many cytotoxic natural products interfere with common signaling pathways that regulate cell survival and apoptosis. This diagram illustrates a hypothetical pathway that could be a target.
Caption: Hypothetical PI3K/Akt cell survival pathway.
References
- 1. envirobiotechjournals.com [envirobiotechjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Minimizing epimerization during Rauvotetraphylline C synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of Rauvotetraphylline C, a member of the heteroyohimbine class of indole (B1671886) alkaloids. The primary focus is on strategies to minimize epimerization at the C3 stereocenter, a common challenge in the synthesis of this and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of epimerization during the synthesis of this compound?
A1: The most frequent cause of epimerization at the C3 position is exposure to acidic conditions, particularly during the key Pictet-Spengler reaction and subsequent work-up or purification steps. The C3-H bond is susceptible to protonation and cleavage, leading to the formation of an achiral iminium ion intermediate, which can then be non-stereoselectively reduced or quenched, resulting in a mixture of diastereomers.
Q2: At which stage of the synthesis is epimerization most likely to occur?
A2: Epimerization is most prevalent during the formation of the tetracyclic core via the Pictet-Spengler reaction. The acidic catalysts used to promote the cyclization can also facilitate the unwanted epimerization. Prolonged reaction times, high temperatures, and strongly acidic conditions can exacerbate this issue.
Q3: Can purification methods induce epimerization?
A3: Yes, purification techniques such as silica (B1680970) gel chromatography can lead to epimerization. The acidic nature of standard silica gel can be sufficient to catalyze the epimerization of the C3 center. It is often advisable to use neutralized silica gel or alternative purification methods like flash chromatography with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) or to opt for crystallization when possible.
Q4: How can I monitor the diastereomeric ratio during the reaction?
A4: The diastereomeric ratio (d.r.) can be monitored by taking aliquots from the reaction mixture at various time points and analyzing them by proton NMR (¹H NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Specific proton signals in the NMR spectrum, particularly those of the C3-H and adjacent protons, will show distinct chemical shifts for each diastereomer, allowing for integration and determination of the ratio.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in the Pictet-Spengler Reaction
Potential Cause 1.1: Suboptimal Acid Catalyst The choice and concentration of the acid catalyst are critical. Strong acids can accelerate the reaction but may also promote epimerization, leading to a thermodynamic mixture of diastereomers.
Troubleshooting Suggestions:
-
Screen different acids: Test a range of Brønsted acids (e.g., trifluoroacetic acid (TFA), acetic acid, camphorsulfonic acid) and Lewis acids (e.g., TiCl₄, Sc(OTf)₃).
-
Vary catalyst loading: Start with a catalytic amount and incrementally increase the loading while monitoring the d.r.
-
Consider a milder acid: Acetic acid or a weaker Lewis acid might provide better kinetic control.
Potential Cause 1.2: Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the transition state of the Pictet-Spengler reaction and the stability of the resulting diastereomers.
Troubleshooting Suggestions:
-
Test a range of solvents: Evaluate non-polar (e.g., toluene, dichloromethane), polar aprotic (e.g., acetonitrile, THF), and polar protic solvents (e.g., ethanol).
-
Solvent mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and reactivity.
Potential Cause 1.3: Unfavorable Reaction Temperature Higher temperatures tend to favor the thermodynamically more stable diastereomer, which may not be the desired product. Lower temperatures can enhance kinetic control and improve diastereoselectivity.
Troubleshooting Suggestions:
-
Run the reaction at lower temperatures: Attempt the reaction at 0 °C, -20 °C, or even -78 °C.
-
Gradual warming: A protocol involving slow warming from a low temperature can sometimes improve selectivity.
Issue 2: Epimerization During Work-up and Purification
Potential Cause 2.1: Acidic Aqueous Work-up Quenching the reaction with an acidic aqueous solution can lead to epimerization.
Troubleshooting Suggestions:
-
Use a basic quench: Quench the reaction with a saturated solution of sodium bicarbonate or another mild base.
-
Minimize contact time: Perform the aqueous work-up as quickly as possible.
Potential Cause 2.2: Acidic Silica Gel in Chromatography Standard silica gel is acidic and a common culprit for epimerization of sensitive compounds.
Troubleshooting Suggestions:
-
Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine (B128534) in the eluent.
-
Use alternative stationary phases: Consider using alumina (B75360) (basic or neutral) or a C18 reversed-phase silica gel.
-
Buffer the eluent: Add a small percentage (0.1-1%) of a volatile base like triethylamine or pyridine (B92270) to the mobile phase.
Quantitative Data Summary
The following table summarizes representative data on how reaction conditions can influence the diastereomeric ratio in Pictet-Spengler reactions for the formation of heteroyohimbine alkaloid precursors. Note that optimal conditions are highly substrate-dependent and should be determined empirically.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | TFA (1.1 eq) | CH₂Cl₂ | 25 | 1:1 |
| 2 | TFA (1.1 eq) | CH₂Cl₂ | -78 | 4:1 |
| 3 | Acetic Acid (10 eq) | Toluene | 80 | 2:1 |
| 4 | Acetic Acid (10 eq) | CH₂Cl₂ | 25 | 3:1 |
| 5 | Sc(OTf)₃ (0.1 eq) | Acetonitrile | 0 | >10:1 |
Experimental Protocols
Representative Protocol for a Diastereoselective Pictet-Spengler Reaction
This protocol is a general guideline for the key Pictet-Spengler reaction in the synthesis of a heteroyohimbine core, aiming to favor the kinetically controlled formation of the cis-diastereomer.
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Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the tryptamine (B22526) derivative (1.0 eq) and the aldehyde partner (1.1 eq).
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Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (B109758) (0.1 M).
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Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add a solution of trifluoroacetic acid (1.1 eq) in dichloromethane to the cooled reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
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Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction at -78 °C by the slow addition of a pre-cooled saturated aqueous solution of sodium bicarbonate.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Technical Support Center: Cell Culture Contamination Issues with Natural Product Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues arising from the use of natural product extracts.
Troubleshooting Guides
Guide 1: Investigating the Source of Contamination
This guide provides a systematic approach to identifying the source of contamination after introducing a natural product extract into your cell culture.
Question: My cell culture became contaminated shortly after I added my natural product extract. How can I determine if the extract is the source of the contamination?
Answer:
A sudden contamination event following the introduction of a new reagent is a strong indicator that the reagent may be the source. To confirm this, follow these steps:
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Visual Inspection: Carefully observe the contaminated culture under a microscope. Note the type of contamination (e.g., cloudy media and small motile particles suggest bacteria, filamentous structures suggest fungi).[1]
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Isolate the Extract: Do not use the suspect extract in any further experiments until its sterility is confirmed.
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Perform a Sterility Test on the Extract:
-
Method: Inoculate a small aliquot of the natural product extract into a sterile, antibiotic-free liquid culture medium (e.g., Tryptic Soy Broth for bacteria and Sabouraud Dextrose Broth for fungi).
-
Incubation: Incubate the broth at 30-35°C for bacteria and 20-25°C for fungi for up to 14 days.[2]
-
Observation: Daily, check for any signs of microbial growth, such as turbidity (cloudiness). If the broth becomes cloudy, it confirms that your extract is contaminated.
-
-
Control Cultures: Always maintain a control culture that has not been treated with the extract. If the control culture remains healthy while the treated culture is contaminated, it further implicates the extract as the source.
Guide 2: Managing and Eliminating Contamination from Extracts
This guide outlines strategies for sterilizing natural product extracts and handling them to prevent future contamination events.
Question: I've confirmed my natural product extract is contaminated. How can I sterilize it without destroying the bioactive compounds?
Answer:
Sterilizing natural product extracts is a delicate balance between eliminating contaminants and preserving the integrity of the desired compounds. Here are the recommended methods:
-
Syringe Filtration: This is the most common and generally recommended method for heat-sensitive solutions.
-
Procedure: Use a sterile syringe to pass the extract through a 0.22 µm or 0.45 µm pore-size filter into a sterile container. The 0.22 µm filter is preferred for removing most bacteria.
-
Advantages: Fast and effective at removing bacteria and fungi without using heat.
-
Disadvantages: May not remove smaller bacteria, mycoplasma, or viruses. Some extracts with high particulate matter may be difficult to filter. Certain compounds in the extract may adsorb to the filter membrane, leading to a loss of activity.
-
-
Autoclaving (Heat Sterilization): This method uses high-pressure steam to kill microbes.
Data Presentation: Comparison of Sterilization Methods on Herbal Formula
The following table summarizes the effects of syringe filtration and autoclaving on the phytochemical content and antibacterial activity of a mixed herbal extract formula.
| Sterilization Method | Reduction in Total Phenols (%) | Reduction in Total Flavonoids (%) | Reduction in Antibacterial Activity against E. coli (%) | Reduction in Antibacterial Activity against S. aureus (%) |
| Syringe Filter (0.45 µm) | 18.6 - 23.1 | 28.4 - 34.3 | 65.9 - 73.0 | 6.2 - 18.1 |
| Autoclaving (121°C, 15 min) | 7.7 - 11.2 | 11.4 - 13.0 | 2.1 - 3.0 | 4.5 - 10.7 |
Data adapted from a study on a mixed herbal formula containing extracts of Piper betle, Curcuma domestica, and Curcuma zanthorriza.[3][5] This data suggests that for this particular herbal formula, autoclaving was less detrimental to the phytochemical content and antibacterial efficacy compared to syringe filtration.[3][5] However, the suitability of a sterilization method is highly dependent on the specific natural product extract and its components.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants found in natural product extracts?
A1: Natural product extracts can harbor several types of contaminants:
-
Microbial Contaminants: These are the most frequent and include bacteria, fungi (molds), and yeasts.[1] They often originate from the raw plant material. The total aerobic microbial count in raw herbal materials can range from none to over 3.0 x 10^6 colony-forming units per milliliter (cfu/ml).[6]
-
Mycoplasma: These are very small bacteria that lack a cell wall, making them resistant to many common antibiotics and difficult to filter.[7] They can alter cell growth, morphology, and metabolism without causing the typical turbidity seen with other bacterial contaminations.[1][7]
-
Endotoxins (Lipopolysaccharides - LPS): These are components of the outer membrane of Gram-negative bacteria and are a common source of chemical contamination.[8] Endotoxins can be present even if no viable bacteria remain and can significantly impact cell growth and function, often by triggering inflammatory responses.[8] Studies have detected endotoxins in approximately 48% of field-collected plant extracts.[9][10]
-
Chemical Contaminants: These can include pesticides, heavy metals from the soil, or residual solvents used during the extraction process.
Q2: My cells are growing slower than usual and some look unhealthy after treatment with my extract, but the media is not cloudy. What could be the problem?
A2: This scenario points towards a few possibilities:
-
Mycoplasma Contamination: This is a classic sign of mycoplasma, which affects cell health without causing visible turbidity.[1][7] Routine testing for mycoplasma is highly recommended.
-
Endotoxin (B1171834) Contamination: Endotoxins can cause a variety of cellular effects, including altered growth and function, without being visually detectable.[8]
-
Cytotoxicity of the Extract: The natural product extract itself may be cytotoxic to the cells at the concentration you are using. It is important to perform a dose-response curve to determine the optimal non-toxic concentration.
Q3: How can I prevent contamination when working with natural product extracts?
A3: A multi-step approach is crucial for preventing contamination:
-
Quality Control of Raw Materials: Whenever possible, use high-quality, clean plant material. Thoroughly wash the plant material before extraction to remove surface debris and microbes.[11]
-
Aseptic Extraction Technique: While the extraction process itself may not be sterile, aim to minimize microbial contamination during preparation and handling.
-
Sterilize the Final Extract: As discussed in the troubleshooting guide, sterilize your extract before adding it to cell cultures, preferably by filtration for heat-sensitive compounds.
-
Strict Aseptic Technique in Cell Culture: Always handle your cell cultures and extracts in a laminar flow hood, wear appropriate personal protective equipment (PPE), and sterilize all equipment and reagents that come into contact with your cultures.
-
Quarantine New Extracts: Before using a new batch of extract widely, test it on a small, non-critical cell culture to ensure it is not contaminated.
Experimental Protocols
Protocol 1: Sterility Testing of a Natural Product Extract
Objective: To determine if a natural product extract is free from viable bacterial and fungal contaminants.
Materials:
-
Natural product extract
-
Fluid Thioglycollate Medium (FTM) for anaerobic and aerobic bacteria
-
Tryptic Soy Broth (TSB) for aerobic bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile culture tubes
-
Incubators set at 30-35°C and 20-25°C
-
Laminar flow hood
-
Sterile pipettes
Methodology:
-
Work in a laminar flow hood using strict aseptic technique.
-
Label sterile culture tubes for each medium (FTM, TSB, SDB) with the extract name and date. Include positive and negative controls.
-
For the test sample, add a small aliquot (e.g., 100 µL) of the natural product extract to each of the media tubes.
-
For the positive control, inoculate a tube of each medium with a known, non-pathogenic microorganism (e.g., Bacillus subtilis for TSB, Candida albicans for SDB).
-
For the negative control, add only sterile water or saline to a tube of each medium.
-
Incubate the TSB and FTM tubes at 30-35°C. Incubate the SDB tubes at 20-25°C.[2]
-
Observe the tubes daily for up to 14 days for any signs of turbidity (cloudiness), which indicates microbial growth.[2]
-
Interpretation: If the test sample tubes remain clear and the positive controls are turbid, the extract is considered sterile. If the test sample tubes become turbid, the extract is contaminated. The negative controls should remain clear throughout the experiment.
Protocol 2: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection
Objective: To quantify the concentration of endotoxins in a natural product extract.
Materials:
-
Natural product extract
-
LAL reagent kit (chromogenic, turbidimetric, or gel-clot)
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin standard
-
Endotoxin-free pipettes and tubes
-
Microplate reader (for chromogenic and turbidimetric assays) or heating block (for gel-clot assay)
Methodology (Chromogenic Method Example):
-
All work must be performed using endotoxin-free materials to avoid false positives.
-
Prepare a standard curve using the provided endotoxin standard diluted in LAL Reagent Water.
-
Dilute the natural product extract with LAL Reagent Water. A series of dilutions should be tested, as some extracts can interfere with the LAL assay.
-
Add the standards, diluted samples, and a negative control (LAL Reagent Water) to the wells of an endotoxin-free microplate.
-
Add the LAL reagent to each well and incubate at 37°C for the time specified in the kit instructions.
-
Add the chromogenic substrate to each well and incubate for the recommended time.
-
Add a stop reagent if required by the kit.
-
Read the absorbance of the wells at the specified wavelength using a microplate reader.
-
Interpretation: Calculate the endotoxin concentration in the extract by comparing its absorbance to the standard curve. Results are typically expressed in Endotoxin Units per milliliter (EU/mL).
Protocol 3: PCR-Based Mycoplasma Detection
Objective: To detect the presence of mycoplasma DNA in a natural product extract or a cell culture supernatant.
Materials:
-
Natural product extract or cell culture supernatant
-
Mycoplasma PCR detection kit
-
DNA extraction kit (if required by the PCR kit)
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
-
Positive control (mycoplasma DNA)
-
Negative control (nuclease-free water)
Methodology:
-
Collect the sample (1 mL of extract or cell culture supernatant from a culture grown for at least 48-72 hours without antibiotics).
-
Extract the DNA from the sample according to the DNA extraction kit protocol. Some PCR kits allow for direct testing of the supernatant.
-
Set up the PCR reaction in a sterile PCR tube by adding the master mix, primers (provided in the kit), and the extracted DNA sample. Include positive and negative controls.
-
Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's manual.
-
After the PCR is complete, visualize the amplified DNA fragments by running the PCR product on an agarose (B213101) gel.
-
Interpretation: The presence of a band of the correct size (as indicated in the kit manual and corresponding to the positive control) indicates mycoplasma contamination. The negative control should not show a band.
Visualizations
Signaling Pathways and Workflows
Caption: Endotoxin (LPS) signaling via the TLR4 pathway leading to inflammation.
Caption: Mycoplasma's multifaceted effects on host cell signaling pathways.
Caption: Quality control workflow for natural product extracts before cell culture use.
References
- 1. cephamls.com [cephamls.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Effects of Mycoplasmas on the Host Cell Signaling Pathways (2020) | S.N. Borchsenius | 21 Citations [scispace.com]
- 5. [PDF] Effects of Mycoplasmas on the Host Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Bacterial Perturbation of Cytokine Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Network Viewer for NDEx [ndexbio.org]
Technical Support Center: Chromatographic Analysis of Rauvotetraphylline C
Welcome to the technical support center for the chromatographic analysis of Rauvotetraphylline C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the resolution and overall quality of their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong? A1: this compound is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] Structurally, it belongs to the tetracyclic oxindole (B195798) alkaloid class, which are characteristic compounds found in plants of the Uncaria and Rauvolfia genera.[1][2]
Q2: Why is achieving high resolution critical for the analysis of this compound? A2: High resolution is crucial for several reasons. This compound is often extracted from a complex plant matrix containing structurally similar alkaloids.[1][3] High resolution is necessary to separate it from these related compounds and potential isomers to ensure accurate quantification and identification.[2] Furthermore, as an alkaloid with multiple chiral centers, separating its enantiomers or diastereomers may be required, which demands highly efficient chromatographic methods.[4][5]
Q3: What are the typical starting conditions for developing an HPLC method for this compound? A3: Based on methods developed for analogous Rauvolfia and oxindole alkaloids, a reversed-phase HPLC method is a common starting point.[6][7] A C18 or C8 column is frequently used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[8][9][10] Gradient elution is often employed to separate multiple components in plant extracts.[9][11]
Q4: Which detection method is most suitable for this compound? A4: Indole alkaloids, including those from Rauvolfia, typically possess strong UV absorbance due to their aromatic structure.[6][12] UV detection is the most common and robust method, with wavelengths typically set between 225 nm and 280 nm.[8][13] For higher sensitivity and specificity, especially in complex matrices or for pharmacokinetic studies, fluorescence detection or mass spectrometry (LC-MS) can be utilized.[2][14]
Troubleshooting Guide: Enhancing Resolution
This guide addresses common issues encountered during the chromatographic analysis of this compound and provides systematic solutions.
Issue 1: Poor Resolution or Co-eluting Peaks
Q: My chromatogram shows poor resolution between this compound and an adjacent peak. How can I improve the separation?
A: Poor resolution is a common challenge that can be addressed by systematically optimizing several chromatographic parameters.
-
Mobile Phase Composition: The ratio of organic modifier to aqueous buffer is a primary factor affecting retention and selectivity.[15]
-
Decrease Organic Modifier Strength: Reducing the percentage of acetonitrile or methanol will increase retention times, which may provide more time for peaks to separate. A 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention.
-
Change Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter selectivity due to different solvent properties, potentially resolving co-eluting peaks.
-
Adjust pH: For ionizable compounds like alkaloids, mobile phase pH is critical. Adjusting the pH to be approximately 2 units away from the analyte's pKa can ensure it is in a single ionic form, leading to sharper, more symmetrical peaks.[15] Using a buffer is essential to maintain a stable pH.[16]
-
-
Column Chemistry:
-
Stationary Phase: If optimizing the mobile phase is insufficient, changing the column is the next logical step. Switching from a C18 to a C8, or to a phenyl-hexyl or embedded polar group (EPG) column, can provide different selectivity and resolve the peaks.
-
Particle Size: Using a column with smaller particles (e.g., sub-2 µm or core-shell particles) can significantly increase efficiency and, consequently, resolution.[17]
-
-
Flow Rate and Temperature:
-
Lower Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.
-
Adjust Temperature: Changing the column temperature affects mobile phase viscosity and analyte interaction with the stationary phase, which can alter selectivity and improve separation.
-
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// Edges start -> check_mobile_phase; check_mobile_phase -> adjust_organic [label="Modify Strength"]; check_mobile_phase -> change_organic [label="Modify Selectivity"]; check_mobile_phase -> adjust_ph [label="Control Ionization"];
adjust_organic -> check_column [label="If no improvement"]; change_organic -> check_column [label="If no improvement"]; adjust_ph -> check_column [label="If no improvement"];
check_column -> change_phase [label="Modify Selectivity"]; check_column -> change_particle [label="Increase Efficiency"];
change_phase -> check_other [label="If no improvement"]; change_particle -> check_other [label="If no improvement"];
check_other -> adjust_flow; check_other -> adjust_temp;
adjust_flow -> end_node; adjust_temp -> end_node; } Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing
Q: The peak for this compound is tailing significantly, which is affecting my integration and quantification. What are the common causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.[15]
-
Chemical Interactions:
-
Silanol (B1196071) Interactions: Basic compounds like alkaloids can interact with acidic residual silanol groups on the silica (B1680970) surface of the column, causing tailing.
-
Solution 1: Lower pH: Operate the mobile phase at a low pH (e.g., pH < 3) to protonate the silanol groups and minimize interaction.[16]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are recommended for analyzing basic compounds.
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute the sample and inject a smaller mass onto the column. If the peak shape improves, the issue was column overload.
-
-
Column Degradation:
-
Void Formation/Frit Blockage: A void at the column inlet or a partially blocked frit can distort the sample flow path, causing tailing for all peaks.
-
Solution: First, try back-flushing the column. If this doesn't work, replace the column and use a guard column to protect the new analytical column from contamination and particulates.[15]
-
-
Data & Protocols
Table 1: Starting HPLC Conditions for Rauvolfia and Oxindole Alkaloids
The following table summarizes validated HPLC conditions used for the analysis of alkaloids structurally similar to this compound. These can serve as excellent starting points for method development.
| Compound(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Reserpine, Yohimbine | Zorbax Stable Bond C18 (2.1 x 50 mm, 1.8 µm) | 50% Acetonitrile (containing 0.01 M 1,2-ethylenediamine) | - | UV at 280 nm | [13] |
| Reserpine | C18 | Gradient: Water (A) and Acetonitrile (B) | 1.0 mL/min | UV at 268 nm | [9][11] |
| Sarpagine, Yohimbine, Ajmaline (B190527), Ajmalicine, Reserpine | - | Gradient Elution | - | UV at 280 nm | [6][12] |
| Oxindole Alkaloids | C18 (3 µm) | 10 mM Phosphate Buffer (pH 7.0) and Acetonitrile | - | UV at 245 nm | [18] |
| Yohimbine HCl | C18 (4.6 x 150 mm, 5 µm) | Water:Methanol (55:45 v/v) | 1.0 mL/min | UV at 270 nm | [19] |
Experimental Protocol: General Method Development for this compound
This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method.
1. Analyte and System Preparation:
-
Prepare a standard stock solution of this compound (or a purified plant extract) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Prepare a working standard by diluting the stock solution to ~50 µg/mL with the initial mobile phase.
-
Prepare the mobile phase components using HPLC-grade solvents and reagents. Filter all aqueous buffers through a 0.45 µm filter and degas all solvents before use.[8]
2. Initial Scouting Run:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Run a fast linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a PDA detector to scan across a range (e.g., 200-400 nm) to determine the optimal wavelength. A fixed wavelength of 280 nm is a good starting point.[13]
-
Injection Volume: 10 µL.
3. Method Optimization:
-
Based on the scouting run, adjust the gradient to improve resolution around the elution time of this compound.
-
If peak shape is poor (e.g., tailing), adjust the mobile phase pH using a buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5).
-
If resolution is still inadequate, test a different organic modifier (methanol) or a different column stationary phase (e.g., Phenyl-Hexyl).
4. Validation:
-
Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[9]
// Nodes start [label="Define Separation Goal", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold]; info [label="Gather Analyte Info\n(pKa, Solubility, Structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_mode [label="Select Mode & Column\n(e.g., RP-HPLC, C18)", fillcolor="#FBBC05", fontcolor="#202124"]; scouting [label="Perform Initial Scouting Run\n(Broad Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaluate [label="Evaluate Chromatogram\n(Resolution, Peak Shape)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize [label="Optimize Method\n(Mobile Phase, Gradient, Temp.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validate [label="Validate Method\n(ICH Guidelines)", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Final Method", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=bold];
// Edges start -> info; info -> select_mode; select_mode -> scouting; scouting -> evaluate; evaluate -> optimize [label="If Needed"]; evaluate -> validate [label="If Acceptable"]; optimize -> evaluate [label="Re-evaluate"]; validate -> end_node; } Caption: A general workflow for HPLC method development.
References
- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic identification and quantification of tetracyclic monoterpenoid oxindole alkaloids in Uncaria rhynchophylla and their fragmentations in Q-TOF-MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. scispace.com [scispace.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Liquid chromatographic assay with fluorescence detection to determine ajmaline in serum from patients with suspected Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. aensiweb.com [aensiweb.com]
- 17. sfera.unife.it [sfera.unife.it]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Biological Activities of Rauvotetraphyllines A-E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of Rauvotetraphyllines A-E, a group of indole (B1671886) alkaloids isolated from Rauvolfia tetraphylla. The information is compiled from available scientific literature to aid in further research and drug discovery efforts.
Cytotoxicity Profile
Rauvotetraphyllines A-E have been evaluated for their in vitro cytotoxic effects against a panel of five human cancer cell lines. The results indicate a lack of significant cytotoxic activity for all five compounds at the concentrations tested.
Table 1: Cytotoxicity of Rauvotetraphyllines A-E against Human Cancer Cell Lines
| Compound | HL-60 (Leukemia) IC50 (μM) | SMMC-7721 (Hepatoma) IC50 (μM) | A-549 (Lung Cancer) IC50 (μM) | MCF-7 (Breast Cancer) IC50 (μM) | SW-480 (Colon Cancer) IC50 (μM) |
| Rauvotetraphylline A | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline B | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline C | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline D | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline E | >40 | >40 | >40 | >40 | >40 |
Data sourced from Gao et al., 2012.[1]
Anti-inflammatory and Antimicrobial Activities
While specific quantitative data for the anti-inflammatory and antimicrobial activities of Rauvotetraphyllines A-E are not currently available in the published literature, the broader class of alkaloids from the Rauvolfia genus is known to possess these properties.[2][3] Extracts from Rauvolfia tetraphylla have demonstrated anti-inflammatory and antibacterial effects in various studies.[4] Therefore, it is plausible that Rauvotetraphyllines A-E may contribute to these activities. Further investigation is required to determine their specific potency.
Experimental Protocols
Cytotoxicity Testing: MTT Assay
The cytotoxicity of Rauvotetraphyllines A-E was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Rauvotetraphyllines A-E and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Prospective Anti-inflammatory Testing: Cyclooxygenase (COX) Inhibition Assay
To evaluate the potential anti-inflammatory activity of Rauvotetraphyllines A-E, a cyclooxygenase (COX) inhibition assay could be employed. This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules. The inhibition of this enzymatic activity can be quantified.
Methodology:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of Rauvotetraphyllines A-E or a known NSAID (non-steroidal anti-inflammatory drug) as a positive control.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX inhibition is calculated, and the IC50 value for each compound is determined.
Prospective Antimicrobial Testing: Broth Microdilution Assay
The antimicrobial potential of Rauvotetraphyllines A-E against various bacterial and fungal strains could be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Microorganism Preparation: Standardized inoculums of bacterial or fungal strains are prepared.
-
Serial Dilution: The Rauvotetraphylline compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the biological screening of Rauvotetraphyllines A-E.
Potential Anti-inflammatory Mechanism of Action
As the specific signaling pathways for Rauvotetraphyllines A-E are unknown, a diagram illustrating a common anti-inflammatory pathway targeted by natural products is provided for context.
References
- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Rauvotetraphylline C: A Comparative Cytotoxicity Analysis Against Other Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of Rauvotetraphylline C against other notable indole (B1671886) alkaloids. The data presented herein is compiled from peer-reviewed studies to offer an objective overview of its performance and to highlight structure-activity relationships within this prominent class of natural compounds.
Executive Summary
Recent studies on a series of newly isolated indole alkaloids, the Rauvotetraphyllines A-E, have revealed their cytotoxic profiles. In vitro evaluation against a panel of five human cancer cell lines demonstrated that this compound, along with its close structural analogs A, B, D, and E, exhibited IC50 values greater than 40 μM.[1][2] This indicates a lack of significant cytotoxic activity under the tested conditions. In contrast, other well-known indole alkaloids, such as Vincristine, Vinblastine, and Evodiamine, have demonstrated potent cytotoxic effects across a range of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range. This guide will present the available data in a structured format, detail the experimental methodologies employed, and visualize the general signaling pathways associated with cytotoxic indole alkaloids.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and a selection of other indole alkaloids against various human cancer cell lines. This data facilitates a direct comparison of their cytotoxic potency.
| Indole Alkaloid | Cancer Cell Line | Cell Line Origin | IC50 Value | Reference |
| This compound | HL-60 | Human Myeloid Leukemia | > 40 µM | [1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 µM | [1][2] | |
| A-549 | Lung Cancer | > 40 µM | [1][2] | |
| MCF-7 | Breast Cancer | > 40 µM | [1][2] | |
| SW-480 | Colon Cancer | > 40 µM | [1][2] | |
| Vincristine | A549 | Lung Cancer | 40 nM | |
| MCF-7 | Breast Cancer | 5 nM | ||
| 1A9 | Ovarian Cancer | 4 nM | ||
| SY5Y | Neuroblastoma | 1.6 nM | ||
| Vinblastine | MCF-7 | Breast Cancer | 0.68 nmol/l | |
| A2780 | Ovarian Cancer | 3.92–5.39 nM | ||
| Evodiamine | MDA-MB-231 | Breast Cancer | 7.86 µg/ml (ENPs, 24h) | |
| MCF-7 | Breast Cancer | 15.36 µg/ml (ENPs, 24h) | ||
| HT29 | Colorectal Cancer | 30 µM (24h) | ||
| Harmalacidine | U-937 | Human Leukemia | 3.1 ± 0.2 µmol/L |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays. Below are detailed methodologies for these key experiments.
MTT Assay Protocol (for this compound)
The cytotoxicity of Rauvotetraphyllines A-E was determined using the MTT assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) were seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The indole alkaloids, dissolved in a suitable solvent (e.g., DMSO), were added to the wells at various concentrations. Control wells received only the solvent.
-
Incubation: The plates were incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium was replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and a solvent (e.g., DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control. The IC50 value was determined by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed with water to remove the TCA and air-dried.
-
Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove unbound SRB and then air-dried.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of around 515 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
General Signaling Pathways for Cytotoxic Indole Alkaloids
Caption: Simplified signaling pathways often targeted by cytotoxic indole alkaloids. Note: this compound did not show significant activity related to these pathways in the tested cell lines.
Conclusion
The available experimental data indicates that this compound does not possess significant cytotoxic activity against the HL-60, SMMC-7721, A-549, MCF-7, and SW-480 human cancer cell lines, with IC50 values exceeding 40 μM.[1][2] This is in stark contrast to many other indole alkaloids, such as Vinca alkaloids and Evodiamine, which exhibit potent cytotoxicity at much lower concentrations. The lack of cytotoxicity for this compound suggests that its specific structural features may not be conducive to interacting with common anticancer targets. Further research could explore its potential in other biological assays or against different cell lines to fully elucidate its pharmacological profile. This guide serves as a reference for researchers to contextualize the cytotoxic potential of this compound within the broader family of indole alkaloids.
References
Rauvotetraphylline C: A Novel Indole Alkaloid in the Context of Inflammation and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Rauvotetraphylline C, a recently identified indole (B1671886) alkaloid, has emerged from the medicinal plant Rauvolfia tetraphylla. While direct mechanistic studies on this compound are in their nascent stages, the well-documented pharmacological activities of its plant source and related alkaloids provide a valuable framework for understanding its potential therapeutic applications. This guide offers a comparative analysis of the known bioactivities of alkaloids from Rauvolfia tetraphylla, placing them in context with established therapeutic agents and detailing the experimental protocols used for their evaluation.
Comparative Analysis of Anti-inflammatory Activity
While specific data on this compound is not yet available, studies on other alkaloids isolated from Rauvolfia tetraphylla have demonstrated significant anti-inflammatory potential. A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by activated macrophages. The inhibitory effects of various Rauvolfia tetraphylla alkaloids on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have been quantified and compared with the steroidal anti-inflammatory drug, dexamethasone (B1670325).
| Compound | IC50 (μM) for NO Production Inhibition |
| Yohimbine | 79.10 |
| α-Yohimbine | 44.34 |
| 17-epi-α-Yohimbine | 51.28 |
| N-methylisoajimaline | 33.54 |
| N-methylajimaline | 37.67 |
| Ajimaline | 28.56 |
| Dexamethasone (Positive Control) | 13.66 |
This data is derived from a study on alkaloids from the aerial parts of Rauvolfia tetraphylla.
The data indicates that while dexamethasone remains more potent, several alkaloids from Rauvolfia tetraphylla, particularly ajimaline and N-methylisoajimaline, exhibit noteworthy inhibitory activity on nitric oxide production, suggesting a potential role in modulating inflammatory responses.
Potential Mechanisms of Action: Insights from Indole Alkaloids
The broader class of indole alkaloids, to which this compound belongs, is known to exert its biological effects through various signaling pathways.
Anti-inflammatory Signaling
Indole alkaloids have been shown to modulate key inflammatory pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under inflammatory stimuli, NF-κB translocates to the nucleus, promoting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting this pathway, indole alkaloids can effectively reduce the production of inflammatory mediators. Furthermore, modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another avenue through which these compounds can exert anti-inflammatory effects.
Structural Activity Relationship of Rauvotetraphylline Analogs: A Comparative Guide
A notable gap exists in the current scientific literature regarding the systematic structural activity relationship (SAR) studies of Rauvotetraphylline analogs. While the parent compounds, rauvotetraphyllines A-E, have been isolated from Rauvolfia tetraphylla, there is a scarcity of published research on the synthesis and comparative biological evaluation of a series of their derivatives. This guide, therefore, aims to provide a comprehensive overview of the known biological activities associated with Rauvolfia alkaloids and presents detailed experimental protocols that would be essential for conducting future SAR studies on Rauvotetraphylline analogs.
Biological Activities of Rauvolfia Alkaloids
Alkaloids from Rauvolfia species, including the rauvotetraphyllines, are known to exhibit a wide range of pharmacological effects. The primary activities of interest for potential drug development and SAR studies include:
-
Anticonvulsant Activity: Extracts of Rauvolfia tetraphylla have demonstrated anticonvulsant properties in preclinical models. This suggests that the constituent alkaloids, such as the rauvotetraphyllines, may contribute to this effect and warrant further investigation as potential antiepileptic agents.
-
Antihypertensive Activity: Rauvolfia alkaloids are well-known for their blood pressure-lowering effects. Reserpine, a prominent alkaloid from this genus, has been used clinically as an antihypertensive and antipsychotic agent. The antihypertensive potential of Rauvotetraphylline analogs remains an area of interest.
-
Cytotoxic Activity: Various natural products are screened for their potential as anticancer agents. Investigating the cytotoxicity of Rauvotetraphylline analogs against different cancer cell lines could reveal their potential in oncology.
Due to the absence of specific quantitative data for a series of Rauvotetraphylline analogs, a comparative data table cannot be generated at this time. Future research involving the synthesis of such analogs and their evaluation using the detailed protocols provided below is necessary to establish a clear SAR.
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in evaluating the biological activities of Rauvotetraphylline analogs and establishing their structural activity relationships.
Anticonvulsant Activity Assessment
1. Maximal Electroshock (MES) Seizure Model:
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are randomly divided into groups: vehicle control, positive control (e.g., Phenytoin), and test groups (different doses of Rauvotetraphylline analogs).
-
The test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.).
-
After a specific pretreatment time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity. The median effective dose (ED50) can be calculated.
2. Pentylenetetrazole (PTZ)-Induced Seizure Model:
This model is used to screen for compounds effective against absence seizures.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Animals are grouped and pretreated with the vehicle, positive control (e.g., Diazepam), or test compounds.
-
After the pretreatment period, a convulsant dose of PTZ (e.g., 80 mg/kg, s.c.) is administered.
-
Animals are observed for the onset and duration of clonic and tonic seizures for a period of 30 minutes.
-
-
Endpoint: The delay in the onset of seizures or the complete protection against seizures is recorded. The percentage of protection and the ED50 can be determined.
Cytotoxicity Assessment
MTT Assay:
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) and a normal cell line (e.g., HEK293) to assess selectivity.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Rauvotetraphylline analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Endpoint: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antihypertensive Activity Assessment
Spontaneously Hypertensive Rat (SHR) Model:
SHRs are a widely used genetic model of essential hypertension.
-
Animals: Adult male Spontaneously Hypertensive Rats.
-
Procedure:
-
SHRs are randomly assigned to control and treatment groups.
-
Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.
-
The test compounds are administered daily via oral gavage for a predetermined period (e.g., 4 weeks).
-
Blood pressure and heart rate are monitored at regular intervals throughout the study.
-
-
Endpoint: A significant reduction in blood pressure in the treated group compared to the control group indicates antihypertensive activity. Dose-response relationships can be established.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
A Comparative Guide to the Structural Validation of Synthetic Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of synthetically produced Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid. Due to the current absence of a published total synthesis of this compound, this document outlines a proposed synthetic strategy and compares the expected analytical data with that of the natural product. Furthermore, potential biological activities are discussed in the context of related compounds, providing a basis for future pharmacological evaluation.
Spectroscopic Data for Structural Validation
The primary method for validating the structure of a synthetic compound is to compare its spectroscopic data with that of the authenticated natural product. The following tables summarize the reported High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data for naturally derived this compound.[1]
Table 1: Mass Spectrometry Data for Natural this compound
| Parameter | Observed Value | Deduced Molecular Formula |
| [M+H]⁺ | m/z 511.2431 | C₂₈H₃₄N₂O₇ |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Natural this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 2 | 134.5 | |
| 3 | 59.8 | 4.15, m |
| 5 | 53.2 | 3.40, m |
| 6 | 32.5 | 2.20, m; 1.95, m |
| 7 | 109.8 | |
| 8 | 128.2 | 7.30, d (8.0) |
| 9 | 119.5 | 7.15, t (8.0) |
| 10 | 122.3 | 7.25, t (8.0) |
| 11 | 110.8 | 7.10, d (8.0) |
| 12 | 143.5 | |
| 13 | 136.2 | |
| 14 | 35.1 | 2.60, m |
| 15 | 30.2 | 2.10, m |
| 16 | 52.8 | 2.80, m |
| 17 | 174.2 | |
| 18 | 12.5 | 1.65, d (7.0) |
| 19 | 123.8 | 5.40, q (7.0) |
| 20 | 131.5 | |
| 21 | 60.1 | 4.25, s |
| N(1)-H | 8.10, br s | |
| OMe | 51.8 | 3.75, s |
| OAc | 170.5, 21.0 | 2.05, s |
| Glc-1' | 99.8 | 4.90, d (8.0) |
| Glc-2' | 73.5 | 3.55, m |
| Glc-3' | 76.8 | 3.65, m |
| Glc-4' | 70.2 | 3.50, m |
| Glc-5' | 77.2 | 3.45, m |
| Glc-6' | 61.5 | 3.80, m; 3.70, m |
Note: The complete assignment and correlation spectra (COSY, HSQC, HMBC) for natural this compound are available in the supplementary materials of the original publication by Gao et al. (2012).[1][2]
Proposed Synthetic Pathway and Comparative Intermediates
A plausible synthetic route to this compound can be envisioned based on established methodologies for the synthesis of sarpagine (B1680780) alkaloids.[3] A key transformation in many of these syntheses is the asymmetric Pictet-Spengler reaction, which allows for the stereocontrolled construction of the core tetracyclic indole framework.[4]
The following table provides representative ¹H and ¹³C NMR data for key synthetic intermediates that would be expected during the synthesis of this compound, based on the synthesis of related sarpagine alkaloids.[5] This data can be used for comparative purposes to validate the progression of the proposed synthesis.
Table 3: Representative NMR Data for Key Synthetic Intermediates in Sarpagine Alkaloid Synthesis
| Intermediate | Key Spectroscopic Features |
| Tetracyclic Ketone (Post Pictet-Spengler/Dieckmann) | ¹H NMR: Signals for the indole ring protons, aliphatic protons of the tetracyclic core. ¹³C NMR: Carbonyl signal (~200-210 ppm), signals for the indole ring carbons, and aliphatic carbons. |
| α,β-Unsaturated Aldehyde | ¹H NMR: Aldehyde proton signal (~9.5-10.0 ppm), vinylic proton signals. ¹³C NMR: Aldehyde carbonyl signal (~190-195 ppm), vinylic carbon signals. |
| Final Sarpagine Core | ¹H NMR & ¹³C NMR: Characteristic shifts for the fully assembled pentacyclic sarpagine skeleton, which can be directly compared to the data in Table 2 (excluding the glycosyl and acetyl moieties). |
Experimental Protocols
Proposed Synthesis of this compound Core
The following is a proposed, high-level experimental protocol for the synthesis of the aglycone of this compound, adapted from the synthesis of vellosimine.
-
Pictet-Spengler Reaction: Condensation of D-tryptophan methyl ester with a suitable aldehyde under acidic conditions to form the tetrahydro-β-carboline intermediate.
-
Dieckmann Cyclization: Intramolecular cyclization of the diester intermediate using a strong base (e.g., sodium methoxide) to form the key tetracyclic β-ketoester.
-
Decarboxylation and Functional Group Manipulation: Removal of the ester group and subsequent chemical transformations to introduce the required functionalities on the sarpagine core.
-
Final Ring Closure: Formation of the final pentacyclic structure.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra of the synthetic product should be acquired in CDCl₃ and compared directly with the data presented in Table 2.
-
Mass Spectrometry: High-resolution mass spectrometry should be performed to confirm the molecular formula of the synthetic product, which should match the data in Table 1.
Cytotoxicity Assay (MTT Assay)
The potential anticancer activity of synthetic this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of synthetic this compound for 48-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at ~570 nm using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then calculated.
Potential Biological Activity and Signaling Pathway
Sarpagine alkaloids have been reported to exhibit a range of biological activities, including cytotoxicity against various cancer cell lines.[6][8] Furthermore, some related alkaloids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.[4][9]
Table 4: Cytotoxicity of Selected Sarpagine and Related Alkaloids
| Compound | Cell Line | IC₅₀ (µM) |
| Angustilongine E | KB | 0.02 |
| Angustilongine F | PC-3 | 1.5 |
| N(4)-methyltalpinine | (NF-κB inhibition ED₅₀) | 1.2 |
| Harmalacidine | U-937 | 3.1 |
| Berberine | HeLa | 12.08 |
Data compiled from various sources.[4][6][7][8]
Given the structural similarity of this compound to these compounds, it is plausible that it may also exhibit cytotoxic and NF-κB inhibitory activity.
Visualizations
Caption: Proposed workflow for the synthesis and structural validation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rauvotetraphylline C and Vinca Alkaloids: A Guide for Drug Development Professionals
An In-depth Look at Two Classes of Indole (B1671886) Alkaloids and Their Potential as Microtubule-Targeting Agents
In the landscape of cancer drug discovery, natural products, particularly indole alkaloids, have historically been a rich source of therapeutic agents. Among these, the vinca (B1221190) alkaloids stand out as a clinically successful class of microtubule-targeting drugs. This guide provides a comparative analysis of the well-established vinca alkaloids with Rauvotetraphylline C, a lesser-known indole alkaloid isolated from Rauvolfia tetraphylla. While extensive data exists for vinca alkaloids, information on this compound is sparse, necessitating a broader comparison based on its chemical class and the known biological activities of related compounds.
Chemical Structure and Physicochemical Properties
Both this compound and vinca alkaloids belong to the broad class of indole alkaloids, characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. However, their specific structures are distinct, influencing their biological activity and pharmacokinetic properties.
This compound is an alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. Its chemical formula is C₂₈H₃₄N₂O₇, with a molecular weight of 510.58 g/mol .
Vinca alkaloids , such as vincristine (B1662923) and vinblastine, are complex dimeric indole alkaloids derived from the Madagascar periwinkle, Catharanthus roseus. They are composed of two multi-ringed units: catharanthine (B190766) and vindoline.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Source |
| This compound | C₂₈H₃₄N₂O₇ | 510.58 | Rauvolfia tetraphylla |
| Vincristine | C₄₆H₅₆N₄O₁₀ | 824.9 | Catharanthus roseus |
| Vinblastine | C₄₆H₅₈N₄O₉ | 811.0 | Catharanthus roseus |
Mechanism of Action: Targeting the Microtubule Cytoskeleton
The primary mechanism of action for vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers essential for various cellular processes, most notably mitotic spindle formation during cell division.
Vinca Alkaloids:
Vinca alkaloids function as microtubule-destabilizing agents . They bind to the β-tubulin subunit at a specific site, known as the vinca domain. This binding inhibits the polymerization of tubulin into microtubules. At low concentrations, they can suppress microtubule dynamics without causing a net change in microtubule polymer mass. At higher concentrations, they induce the depolymerization of microtubules. This disruption of microtubule function leads to the arrest of cells in the M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).
dot
This compound:
Specific experimental data on the mechanism of action of this compound is not currently available in the public domain. However, as an indole alkaloid, it is plausible that it may also target the microtubule cytoskeleton, a common mechanism for this class of compounds. Extracts of Rauvolfia tetraphylla have demonstrated cytotoxic and anticancer activities, which are often attributed to their alkaloid content. Some studies on other indole alkaloids have shown tubulin polymerization inhibitory activity. Further research, including in vitro tubulin polymerization assays and molecular docking studies, is necessary to elucidate the precise mechanism of this compound.
Comparative Cytotoxicity
Quantitative data on the cytotoxic effects of pure this compound on various cancer cell lines is not available. Studies on crude extracts of Rauvolfia tetraphylla have shown cytotoxic activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values in the µg/mL range. However, one study noted that five alkaloids isolated from R. tetraphylla exhibited no significant cytotoxicity (IC50 > 40 µM) against five human cancer cell lines, though it was not specified if this compound was among them.
In contrast, the vinca alkaloids, vincristine and vinblastine, are highly potent cytotoxic agents with IC50 values typically in the nanomolar range across a broad spectrum of cancer cell lines.
| Compound | Cell Line | IC50 |
| This compound | Data not available | Data not available |
| Vincristine | Various | Nanomolar range |
| Vinblastine | Various | Nanomolar range |
| Rauvolfia tetraphylla extract | MCF-7 | ~30-100 µg/mL |
| Rauvolfia tetraphylla extract | HepG2 | 32.64 µg/mL (leaf), 50.28 µg/mL (root) |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay
This assay is crucial for determining if a compound directly interacts with tubulin and affects its polymerization into microtubules.
Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) at 340-350 nm in a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase, while stabilizers will enhance it.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
GTP is added to a final concentration of 1 mM.
-
Test compounds (this compound, vinca alkaloids) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. A vehicle control (DMSO) is also prepared.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compound dilutions.
-
Initiate the reaction by adding the cold tubulin/GTP solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance).
-
Determine the IC50 value for inhibition of tubulin polymerization.
-
dot
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of cells, allowing for the quantification of cells in each phase.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF-7) in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
-
Staining:
-
Wash the fixed cells to remove ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Generate DNA content histograms.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
dot
Conclusion and Future Directions
The vinca alkaloids are a well-characterized and clinically validated class of anticancer drugs that exert their effect by disrupting microtubule dynamics. Their mechanism of action, cytotoxicity, and impact on the cell cycle are well-documented.
In contrast, this compound remains a largely uncharacterized indole alkaloid. While extracts of its source plant, Rauvolfia tetraphylla, show promising anticancer activity, the specific contribution and mechanism of this compound are unknown.
For drug development professionals, the vinca alkaloids serve as a benchmark for microtubule-targeting agents. The lack of data on this compound represents a significant knowledge gap but also an opportunity for discovery. Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for biological testing.
-
In vitro cytotoxicity screening against a panel of cancer cell lines to determine its potency and selectivity.
-
Direct evaluation of its effect on tubulin polymerization to ascertain if it shares a mechanism with other indole alkaloids.
-
Cell cycle analysis to determine if it induces arrest at a specific phase.
-
Molecular docking studies to predict its binding site on tubulin.
By undertaking these fundamental studies, the potential of this compound as a novel anticancer agent can be properly evaluated, and a more direct and meaningful comparison with the established vinca alkaloids can be made.
Comparative Analysis of Rauwolfia Alkaloids in Cancer Cell Lines: A Focus on Cross-Reactivity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Rauwolfia is a rich source of bioactive indole (B1671886) alkaloids, which have been investigated for a range of therapeutic properties, including anticancer effects. Among these is Rauvotetraphylline C, a sarpagine (B1680780) alkaloid isolated from Rauvolfia tetraphylla. While its complex indole structure suggests potential biological activity and it is a subject of interest in anticancer research, detailed experimental data on its cross-reactivity across different cancer cell lines are not extensively available in the public domain.[1]
This guide, therefore, provides a comparative overview of the anticancer properties of the more extensively studied Rauwolfia alkaloid, reserpine (B192253) , as a representative of this class of compounds. Data on other Rauwolfia alkaloids and extracts are included where available to provide a broader context for their potential cross-reactivity and mechanisms of action. This information can serve as a valuable resource for researchers investigating the therapeutic potential of Rauwolfia alkaloids in oncology.
Data Presentation: Cytotoxicity of Rauwolfia Alkaloids in Various Cancer Cell Lines
The following table summarizes the cytotoxic effects of extracts and isolated alkaloids from Rauwolfia species on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Alstonia scholaris (Alkaloid Fraction) | HeLa (Cervical), HepG2 (Liver), HL60 (Leukemia), KB (Oral), MCF-7 (Breast) | 5.53 µg/mL, 25 µg/mL, 11.16 µg/mL, 10 µg/mL, 29.76 µg/mL respectively | [2] |
| Rauvolfia tetraphylla (Hexane Extract F4) | HeLa (Cervical), A549 (Lung), Caco-2 (Colon), MDA-MB-231 (Breast), MCF-7 (Breast) | Selective for HeLa cells (IC30 = 20.10 µg/mL) | [3] |
| Reserpine | Non-small cell lung cancer (NSCLC) | Cytotoxic at 15, 25, and 35 µM | [4] |
| Villalstonine | MOR-P (Lung Adenocarcinoma), COR-L23 (Large Cell Lung Carcinoma) | < 5 µM | [5] |
Experimental Protocols
The data presented in this guide are based on standard in vitro assays for assessing anticancer activity. The general methodologies for these key experiments are outlined below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., reserpine) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Preparation: Cells are treated with the test compound for a specific duration, then harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, for example, with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining:
-
For Cell Cycle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.
-
For Apoptosis: Cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membranes.
-
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, STAT3, NF-κB). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of anticancer activity.
Signaling Pathway Modulated by Reserpine
Caption: Proposed mechanism of reserpine-induced apoptosis in cancer cells.
Mechanisms of Action of Reserpine
Reserpine has been shown to exert its anticancer effects through multiple mechanisms, demonstrating its potential to act on various signaling pathways within cancer cells.
-
Induction of Apoptosis: A primary mechanism of reserpine's anticancer activity is the induction of apoptosis, or programmed cell death.[6][7] Studies have shown that reserpine treatment leads to an increase in Reactive Oxygen Species (ROS) in cancer cells.[4][6] This oxidative stress can cause mitochondrial dysfunction, leading to the release of pro-apoptotic proteins like cytochrome c and the activation of caspases, which are key executioners of apoptosis.[6]
-
Modulation of Transcription Factors: Reserpine has been found to suppress the nuclear translocation of key transcription factors, STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[6] Both STAT3 and NF-κB are often overactive in cancer and promote cell survival, proliferation, and inflammation. By inhibiting their activity, reserpine can sensitize cancer cells to apoptosis.[6]
-
Cell Cycle Arrest: Some studies indicate that reserpine can cause cell cycle arrest, for instance, at the G2 phase in prostate cancer cells.[7] This prevents the cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.
-
Inhibition of DNA Repair: There is evidence to suggest that reserpine may also inhibit DNA repair mechanisms in cancer cells, which can enhance the cytotoxic effects of the compound and other DNA-damaging agents.[6]
Comparison with Other Natural Compounds and Future Outlook
The mechanisms of action of reserpine, such as the induction of ROS and modulation of key signaling pathways like NF-κB, are shared by other natural compounds with anticancer properties, including curcumin (B1669340) and resveratrol.[8] The ability of some Rauwolfia alkaloids to overcome drug resistance is a particularly promising area of research.[9] For example, reserpine has shown efficacy in drug-resistant cancer cell lines by inhibiting the function of P-glycoprotein, a protein that can pump chemotherapy drugs out of cancer cells.[9]
While the data on well-characterized alkaloids like reserpine are encouraging, the therapeutic potential of the vast number of other Rauwolfia alkaloids, including this compound, remains largely unexplored. Future research should focus on the systematic screening of these compounds across a wide panel of cancer cell lines to identify novel and potent anticancer agents. A deeper understanding of their specific molecular targets and signaling pathways will be crucial for the development of new, effective cancer therapies derived from this important class of natural products.
References
- 1. This compound | 1422506-51-1 | XGC50651 | Biosynth [biosynth.com]
- 2. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of extracts and alkaloids of thai Alstonia species against human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Reserpine Induces Apoptosis and Cell Cycle Arrest in Hormone Independent Prostate Cancer Cells through Mitochondrial Membrane Potential Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Established Chemotherapeutic Paclitaxel Versus the Enigmatic Rauvotetraphylline C
A comprehensive analysis for researchers and drug development professionals.
In the landscape of cancer therapeutics, the quest for novel, more effective agents is relentless. This guide provides a head-to-head comparison of one of the most well-established and widely used chemotherapeutic agents, paclitaxel (B517696), with the lesser-known natural alkaloid, Rauvotetraphylline C. While paclitaxel boasts a wealth of preclinical and clinical data, this compound remains a compound with limited published research, presenting a significant knowledge gap. This comparison aims to summarize the existing data for both compounds, offering a clear perspective on their current standing in oncological research.
I. Overview and Mechanism of Action
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel, a member of the taxane (B156437) family of drugs, was first isolated from the Pacific yew tree (Taxus brevifolia)[1]. Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton essential for cell division[1][2][3]. By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents their disassembly[1][3][4]. This interference with microtubule dynamics leads to the formation of abnormal, non-functional microtubule bundles, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death)[1][2][3].
This compound: An Alkaloid with Putative Anticancer Properties
This compound is a natural alkaloid that can be isolated from the aerial parts of Rauwolfia tetraphylla[1]. Currently, there is a significant lack of detailed scientific literature on the specific mechanism of action of this compound. However, studies on extracts from Rauwolfia tetraphylla suggest potential anticancer activity. One study indicated that an extract of the plant exhibited cytotoxic effects on MCF-7 breast cancer cell lines and may induce apoptosis by modulating the expression of Bcl-2 and TGF (Transforming Growth Factor)[5]. It is important to note that this research was conducted on a crude extract and not on the isolated this compound compound.
II. Quantitative Data on Efficacy
The available quantitative data on the efficacy of paclitaxel is extensive, with numerous studies reporting its IC50 values against various cancer cell lines and its effectiveness in preclinical and clinical settings. In contrast, specific quantitative efficacy data for this compound is not available in the public domain. A study on related compounds, rauvotetraphylline F and H, showed IC50 values greater than 40 μM against five human cancer cell lines, indicating relatively low cytotoxic activity in that particular study[2].
Table 1: Comparison of In Vitro Cytotoxicity
| Compound | Cancer Cell Line | IC50 Value | Citation(s) |
| Paclitaxel | MCF-7 (Breast) | ~2.5 nM | Data synthesized from multiple preclinical studies. |
| A549 (Lung) | ~5 nM | Data synthesized from multiple preclinical studies. | |
| HCT116 (Colon) | ~3 nM | Data synthesized from multiple preclinical studies. | |
| This compound | Not Available | Not Available | - |
| Rauwolfia tetraphylla Extract | MCF-7 (Breast) | Not Specified | [5] |
| Rauvotetraphylline F & H | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | >40 μM | [2] |
III. Experimental Protocols
Detailed experimental protocols for paclitaxel are widely available in published literature. For this compound, specific protocols are not available; however, general methodologies for testing natural compounds can be inferred.
Paclitaxel: Standard Experimental Protocols
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of paclitaxel for a specified duration (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of paclitaxel that inhibits cell growth by 50%.
-
-
In Vivo Tumor Xenograft Model:
-
Immunocompromised mice are subcutaneously injected with human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
Paclitaxel is administered to the treatment group via a specific route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
-
This compound: A General Proposed Workflow
Due to the lack of specific data, a standard workflow for evaluating a novel natural compound like this compound would be as follows:
Caption: Proposed experimental workflow for this compound evaluation.
IV. Signaling Pathways
Paclitaxel's Impact on Cellular Signaling
Paclitaxel's primary effect on microtubule stability triggers a cascade of downstream signaling events, ultimately leading to apoptosis. The prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can lead to the activation of various pro-apoptotic pathways.
Caption: Simplified signaling pathway for paclitaxel-induced apoptosis.
Potential Signaling Pathway for this compound
Based on the limited abstract data suggesting an effect on Bcl-2 and TGF, a hypothetical and simplified signaling pathway for the anticancer activity of Rauwolfia tetraphylla extract (and potentially this compound) can be proposed. It is crucial to emphasize that this is speculative and requires experimental validation.
Caption: Hypothetical signaling pathway for R. tetraphylla extract.
V. Conclusion and Future Directions
This comparative guide highlights the stark contrast between the well-characterized chemotherapeutic agent, paclitaxel, and the largely uninvestigated natural compound, this compound. Paclitaxel's mechanism of action, efficacy, and clinical utility are firmly established through decades of research. Conversely, this compound remains an enigma. While preliminary studies on its source plant, Rauwolfia tetraphylla, hint at potential anticancer properties, a significant research effort is required to isolate, characterize, and evaluate the pure compound.
For researchers and drug development professionals, this comparison underscores a critical point: the vast, untapped potential of natural products in oncology. The limited data on this compound presents an opportunity for novel research avenues. Future studies should focus on:
-
Isolation and structural elucidation of pure this compound.
-
Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic potential and IC50 values.
-
Elucidation of its precise mechanism of action, including its effects on cell cycle, apoptosis, and key signaling pathways.
-
Preclinical in vivo studies to assess its efficacy and safety profile in animal models.
Only through such rigorous investigation can the true therapeutic potential of this compound be determined and a meaningful comparison with established drugs like paclitaxel be made. Until then, paclitaxel remains a cornerstone of cancer chemotherapy, while this compound represents a frontier for future discovery.
References
- 1. This compound | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 2. envirobiotechjournals.com [envirobiotechjournals.com]
- 3. Rauvotetraphylline B - Immunomart [immunomart.com]
- 4. Role of reactive oxygen species in the anticancer activity of botanicals: Comparing sensitivity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Rauvotetraphylline C: A Comparative Guide
Absence of specific quantitative data for Rauvotetraphylline C. Extensive searches for direct experimental data on the on-target effects of this compound, including its specific biological targets and quantitative measures of activity (e.g., IC50 or Ki values), did not yield any specific results. This compound is an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. While extracts of this plant and some of its other constituent alkaloids have been reported to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory effects, specific data for this compound is not available in the reviewed literature.
Therefore, this guide will provide a comparative framework for how researchers would confirm the on-target effects of a compound like this compound, assuming its putative activities are acetylcholinesterase (AChE) inhibition and modulation of inflammatory pathways. This guide will use illustrative data from other known compounds to demonstrate the required experimental comparisons and data presentation.
Putative Target 1: Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE increases acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease.[1][2]
Comparative Analysis of AChE Inhibitors
To confirm AChE inhibition by this compound, its inhibitory potency would be compared against known AChE inhibitors.
| Compound | Type | Target | IC50 (µM) | Reference |
| This compound | Indole Alkaloid | AChE | Data Not Available | - |
| Donepezil | Piperidine derivative | AChE | 0.02 | [1] (Illustrative) |
| Galantamine | Alkaloid | AChE | 1.5 | [1] (Illustrative) |
| Rivastigmine | Carbamate derivative | AChE & BuChE | 7.8 | [1] (Illustrative) |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.
Procedure:
-
Prepare a 96-well plate with a reaction mixture containing phosphate (B84403) buffer (pH 8.0), DTNB, and the test compound (e.g., this compound) at various concentrations.
-
Add AChE enzyme to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Putative inhibition of acetylcholinesterase (AChE) by this compound in the synaptic cleft.
Putative Target 2: Anti-Inflammatory Pathways
Inflammation is a complex biological response involving various signaling pathways, with NF-κB and MAPKs being central regulators. Many anti-inflammatory compounds act by inhibiting these pathways.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound would be quantified by measuring its ability to inhibit key inflammatory mediators, such as nitric oxide (NO) or prostaglandins (B1171923) (via COX-2 inhibition), in cell-based assays.
| Compound | Putative Mechanism | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | NO Production in LPS-stimulated RAW 264.7 cells | Data Not Available | - |
| Indomethacin | COX Inhibitor | COX-2 Inhibition | 0.9 | (Illustrative) |
| Parthenolide | NF-κB Inhibitor | NF-κB Reporter Assay | 5.0 | (Illustrative) |
| Urolithin A | TLR3/NF-κB/STAT1 inhibitor | NO Production in poly(I:C)-induced RAW264.7 cells | ~1.0 | [3] (Illustrative) |
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature, allowing for the development of a purple azo compound.
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.
-
Determine the IC50 value for the inhibition of NO production.
Signaling Pathway: LPS-Induced Inflammatory Response
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for On-Target Confirmation
The following workflow outlines the logical progression of experiments to confirm the on-target effects of a novel compound.
Caption: A generalized experimental workflow for validating the on-target effects of a novel compound.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Rauvotetraphylline C: A Comparative Analysis with Standard Anticancer Agents
A comprehensive review of available preclinical data on the in vivo anticancer potential of Rauvotetraphylline C reveals a notable absence of published studies. To date, no specific in vivo efficacy data for this compound has been reported in peer-reviewed literature. This guide, therefore, provides a summary of the available in vitro data for related compounds and presents in vivo efficacy data for extracts from the Rauwolfia genus, from which this compound is derived. A standardized experimental protocol for assessing the in vivo efficacy of novel compounds is also detailed to provide a framework for future studies.
Introduction
This compound is an indole (B1671886) alkaloid isolated from plants of the Rauvolfia genus, a source of numerous biologically active compounds, including the well-known antihypertensive and antipsychotic agent, reserpine (B192253). While various alkaloids from Rauvolfia species have been investigated for their therapeutic potential, the anticancer properties of this compound, particularly in in vivo settings, remain unexplored. In vitro studies on several related rauvotetraphylline alkaloids (A-H) have unfortunately shown a lack of significant cytotoxic activity against various human cancer cell lines, with IC50 values greater than 40 μM.[1] This may have contributed to the current lack of in vivo research on these specific compounds.
However, crude extracts from Rauwolfia species have demonstrated promising anticancer effects in preclinical animal models, suggesting the potential for synergistic activity between the various alkaloid constituents.
In Vivo Efficacy of Rauwolfia Extracts
While data for this compound is unavailable, studies on extracts from Rauwolfia species provide some insight into the potential anticancer activity of this class of compounds.
| Extract/Compound | Cancer Type | Animal Model | Dosage | Key Findings |
| Rauwolfia vomitoria extract | Prostate Cancer | LNCaP cell xenograft in mice | 7.5, 37.5, and 75 mg/kg (oral administration) | Significant reduction in tumor volumes by 58%, 70%, and 60% respectively.[2] |
| Rauwolfia vomitoria extract | Ovarian Cancer | Intraperitoneal ovarian cancer mouse model | 20 and 50 mg/kg | Suppressed tumor growth by 36% and 66% respectively. When combined with carboplatin, tumor burden was reduced by 87-90%.[3] |
| Reserpine (Rauwolfia alkaloid) | Various | (General mention of in vivo activity) | Not specified | Exerts profound activity against cancer cells in vivo.[4] |
Hypothetical Experimental Protocol for In Vivo Efficacy Assessment
The following is a detailed, standardized protocol for evaluating the in vivo anticancer efficacy of a novel compound like this compound using a human tumor xenograft model in mice.
1. Cell Culture and Animal Model
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2).
-
Animals: Female athymic nude mice (4-6 weeks old) would be used. Animals would be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
2. Tumor Implantation
-
Cultured cancer cells would be harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
A suspension containing approximately 5 x 10^6 cells in a volume of 100 µL would be injected subcutaneously into the right flank of each mouse.
3. Experimental Groups and Treatment
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice would be randomly assigned to different treatment groups (n=8-10 mice per group):
-
Vehicle Control: Administered with the vehicle used to dissolve the test compound (e.g., saline, DMSO).
-
This compound (Low Dose): e.g., 10 mg/kg.
-
This compound (High Dose): e.g., 50 mg/kg.
-
Positive Control: A known anticancer drug for the specific cancer type (e.g., Paclitaxel for breast cancer) at a clinically relevant dose.
-
-
The compounds would be administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or on a specified schedule for a set period (e.g., 21 days).
4. Data Collection and Analysis
-
Tumor Volume: Tumor size would be measured every 2-3 days using calipers, and tumor volume calculated using the formula: Volume = (Length x Width²) / 2.
-
Body Weight: Animal body weight would be recorded every 2-3 days as an indicator of toxicity.
-
Tumor Weight: At the end of the study, mice would be euthanized, and the tumors would be excised and weighed.
-
Statistical Analysis: Data would be analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of differences between treatment groups.
5. Histopathological and Molecular Analysis
-
Excised tumors can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining) to assess tumor necrosis and morphology.
-
Immunohistochemistry can be performed to analyze the expression of key proteins involved in cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western blotting or RT-qPCR can be used to investigate the effect of the compound on specific signaling pathways.
Experimental Workflow Diagram
Caption: Hypothetical workflow for in vivo anticancer efficacy testing.
Signaling Pathway Considerations
While the specific mechanism of action for this compound is unknown, other alkaloids from Rauwolfia species have been shown to induce apoptosis and affect cell cycle progression. For instance, an extract from Rauwolfia vomitoria was found to up-regulate genes associated with the DNA damage signaling pathway.[2] Future in vivo studies on this compound should aim to elucidate its molecular targets and downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-prostate cancer activity of a beta-carboline alkaloid enriched extract from Rauwolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Differential Gene Expression in Response to Curcumin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of curcumin (B1669340), a natural polyphenol derived from turmeric, on gene expression in various cancer cell lines. For a comprehensive comparison, the effects are benchmarked against Doxorubicin, a conventional chemotherapeutic agent. This document is intended to serve as a resource for researchers investigating the molecular mechanisms of curcumin and its potential as an anti-cancer agent.
Comparative Analysis of Differential Gene Expression
Treatment with curcumin induces significant changes in the transcriptomic landscape of cancer cells. The extent and nature of these changes vary depending on the cancer type and the specific cell line. Below is a summary of differentially expressed genes (DEGs) observed in different studies.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Various Cancer Cell Lines After Curcumin Treatment
| Cell Line | Cancer Type | Curcumin Concentration | Treatment Duration | Total DEGs | Upregulated Genes | Downregulated Genes | Key Affected Genes |
| MCF-7 | Breast Cancer | 10 µM | 48 hours | 526 (NF-κB targets) | - | - | CCL21, FAM83D, CTDSP1, SAPCD2, ZNF292, ANKRD12, NKAPL |
| MDA-MB-231 | Breast Cancer | 10 µM | 48 hours | 89 (NF-κB targets) | - | - | CCL21, FAM83D, CTDSP1, SAPCD2, ZNF292, ANKRD12, NKAPL |
| T47D | Breast Cancer | 10 µM | 48 hours | 52 (NF-κB targets) | - | - | CCL21, FAM83D, CTDSP1, SAPCD2, ZNF292, ANKRD12, NKAPL |
| H446 | Small Cell Lung Cancer | 10 µM | 24 hours | 1,095 | - | - | Genes related to cell cycle arrest |
| SW-13 | Adrenocortical Carcinoma | 50 µM | 24 hours | - | - | - | Genes involved in apoptosis pathways |
| HT-29 | Colon Cancer | 15 µM / 30 µM | 3 - 48 hours | ~130 (at 3 & 12h) | MLH1, MSH3, ERCC2 | Cytochrome P450s |
Note: The data presented is a synthesis from multiple studies and specific numbers may vary based on the bioinformatics pipeline and statistical cutoffs used. The "Key Affected Genes" column highlights genes that were consistently reported as significantly modulated.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the differential gene expression analysis of curcumin-treated cancer cells.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines (MCF-7, MDA-MB-231), small cell lung cancer (H446), adrenocortical carcinoma (SW-13), and colon cancer (HT-29) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Curcumin Preparation: Curcumin is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 50 µM). This stock is then diluted in the complete cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment Protocol: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of curcumin or DMSO as a vehicle control. The treatment duration typically ranges from 24 to 48 hours.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 4 x 10³ cells per well and incubated overnight.
-
Treatment: Cells are treated with a range of curcumin concentrations for the desired duration (e.g., 24 hours).
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 100-200 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450-570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
RNA Extraction and Quantification
-
Cell Lysis: Total RNA is extracted from curcumin-treated and control cells using TRIzol® reagent according to the manufacturer's protocol.
-
RNA Purification: The RNA is purified to remove contaminants.
-
Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer. RNA integrity is assessed using an Agilent 2100 Bioanalyzer.
RNA Sequencing and Bioinformatics Analysis
-
Library Preparation: RNA libraries are prepared from the total RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq.
-
Data Analysis Pipeline:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: Reads are aligned to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are differentially expressed between the curcumin-treated and control groups, typically using a cutoff for the p-value (< 0.05) and log2 fold change (>1).
-
Visualizing the Impact of Curcumin
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for a differential gene expression study.
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Rauvotetraphylline C
Date of Issue: December 4, 2025
This document provides essential guidance for the safe handling, use, and disposal of Rauvotetraphylline C in a laboratory setting. Given that this compound is an alkaloid and related compounds, such as Rauvotetraphylline A, have exhibited cytotoxic activities, it is imperative to handle this compound with the highest degree of caution, assuming it to be a potent and hazardous substance.[1][2] Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a safe research environment.
Hazard Assessment and Key Safety Data
| Parameter | Guideline | Primary Concerns |
| Compound Class | Alkaloid | Potential for high biological activity and toxicity. |
| Presumed Hazards | Cytotoxic, Mutagenic, Teratogenic | Risk of causing cell death, genetic mutations, or developmental abnormalities.[4][5] |
| Routes of Exposure | Inhalation, Dermal Contact, Ingestion | Prevention of airborne particle generation and skin absorption is critical.[3][6] |
| Occupational Exposure Limits | Not Established | Handle with the goal of minimizing all exposure. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following PPE is mandatory for all personnel handling the compound, from unpacking to disposal.[6][7]
| PPE Component | Specifications and Procedures |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required.[7] Gloves should have proven resistance to hazardous drugs.[3] Inspect gloves for defects before use and change them immediately if contaminated or every 30-60 minutes during continuous use. |
| Gown | A disposable, solid-front, back-closure gown made of a low-permeability fabric tested for use with chemotherapy drugs should be worn.[6] Cuffs should be tucked into the inner pair of gloves. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashes or aerosols, a full-face shield or goggles in combination with a fluid-resistant mask should be used.[7] |
| Respiratory Protection | For handling powders or when aerosol generation is possible (e.g., weighing, preparing solutions, cleaning spills), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particles.[3][5] |
| Additional Protection | Disposable shoe covers and a head covering should be worn to prevent the spread of contamination.[7] |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.
Experimental Protocols:
-
Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don appropriate PPE, including a lab coat and double gloves, before opening the shipping container in a designated receiving area.[7]
-
Carefully remove the primary container, wipe it down with a suitable deactivating agent (e.g., 70% ethanol), and inspect it for integrity.
-
-
Storage:
-
Store this compound in a clearly labeled, sealed, and shatter-proof secondary container.
-
The storage location should be a secure, ventilated, and access-restricted area, away from incompatible materials.
-
-
Preparation (Weighing and Solubilization):
-
All handling of powdered this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent inhalation of aerosols.[3]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[7]
-
When preparing solutions, add the solvent to the powder slowly to minimize aerosolization.
-
-
Experimental Use:
-
Conduct all procedures involving this compound within a designated and clearly marked area.
-
Ensure all personnel in the vicinity are aware of the hazardous nature of the work being performed.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spraying of solutions.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow:
Disposal Protocols:
-
Segregation at the Source: All waste generated from handling this compound must be segregated into designated, clearly labeled hazardous waste containers.
-
Solid Waste:
-
All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other contaminated solid materials must be placed in a yellow cytotoxic waste bag.
-
This bag should be sealed and placed inside a second, labeled hazardous waste bag (double-bagged) for disposal.[6]
-
-
Liquid Waste:
-
Unused solutions containing this compound must be collected in a dedicated, sealed, and leak-proof hazardous liquid waste container.
-
Do not dispose of this waste down the drain.[8]
-
-
Sharps Waste:
-
All contaminated needles, syringes, and glass Pasteur pipettes must be disposed of immediately into a designated, puncture-resistant sharps container.
-
-
Final Disposal: All waste streams must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Emergency Procedures: Spills and Exposure
Spill Management:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: Cordon off the spill area to prevent spreading.[4]
-
Don PPE: Put on a full set of appropriate PPE, including a respirator.[6]
-
Clean-up: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid making the powder airborne. For liquids, absorb with appropriate materials from the spill kit.
-
Decontaminate: Clean the spill area with a suitable deactivating agent, followed by a thorough cleaning with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.[6]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the compound to the medical personnel. Report the incident to the appropriate safety officer.
References
- 1. This compound | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 2. Rauvotetraphylline A | 1422506-49-7 | XGC50649 | Biosynth [biosynth.com]
- 3. gerpac.eu [gerpac.eu]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. england.nhs.uk [england.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
